8-Bromo-6-fluoroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOINWPRJXLNEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611834 | |
| Record name | 8-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22960-18-5 | |
| Record name | 8-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromo-6-fluoroquinoline
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of advanced fluoroquinolone antibiotics.[1] The strategic placement of halogen substituents on the quinoline core significantly influences the biological activity of these compounds.[1][2] The presence of a fluorine atom can enhance metabolic stability and membrane permeability, while a bromine atom at the C-8 position has been shown to improve potency against resistant bacterial strains.[1]
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the direct bromination of 6-fluoroquinoline. This method offers a straightforward approach to introducing a bromine substituent at the desired position.[1] Other potential, though more complex, synthetic strategies include variations of the Skraup synthesis, Friedländer condensation, and Gould-Jacobs reactions.[1]
Synthetic Pathway: Direct Bromination
A common and efficient method for the synthesis of this compound is the direct electrophilic bromination of 6-fluoroquinoline.
References
Physicochemical Properties of 8-Bromo-6-fluoroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-6-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research.[1][2] As a versatile chemical intermediate, it serves as a crucial building block for the synthesis of novel compounds, particularly in the development of advanced fluoroquinolone antibiotics.[1] The strategic placement of a fluorine atom at the C-6 position and a bromine atom at the C-8 position profoundly influences the molecule's physicochemical properties and biological activity.[1] The fluorine atom can enhance metabolic stability and membrane permeability, while the bromine atom may increase lipophilicity and modulate interactions with biological targets.[2] Research indicates that the C-8 bromine substitution can enhance the potency of fluoroquinolones against resistant bacterial strains, making this scaffold critical for designing next-generation antibiotics to combat multidrug resistance.[1] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and its biological context.
Core Physicochemical Properties
The known physicochemical properties of this compound are summarized below. It is important to note that several of these values are predicted through computational models and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFN | [2][3] |
| Molecular Weight | 226.04 g/mol | [1] |
| CAS Number | 22960-18-5 | [1][3][4] |
| Appearance | Off-white to light brown solid | [4] |
| Boiling Point | 294.9 ± 20.0 °C (Predicted) | [4] |
| Density | 1.647 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 1.67 ± 0.20 (Predicted) | [4] |
| Vapour Pressure | 0.00277 mmHg at 25°C | [5] |
| Storage Conditions | Sealed in a dry place at room temperature | [4] |
Experimental Protocols
Detailed experimental protocols for the precise determination of the physicochemical properties of quinoline derivatives are crucial for quality control and research purposes. While specific experimental data for this compound is limited in published literature, the following section outlines standard methodologies adapted for this class of compounds.
Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for determining the purity of this compound.
-
Instrumentation : High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column : A reverse-phase C18 column (e.g., Dikma Diamonsil C18, 5 µm, 4.6 mm × 250 mm) is suitable for this class of aromatic compounds.[6]
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as acetonitrile or methanol to create a stock solution.
-
Perform serial dilutions to prepare a series of standard solutions for calibration.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[6]
-
-
Chromatographic Conditions :
-
Data Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Quantification can be achieved by creating a calibration curve from the standard solutions.
Melting Point Determination
-
Methodology : The melting point can be determined using the capillary method.
-
Procedure :
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.
-
Solubility Assessment
-
Methodology : A qualitative or quantitative assessment can be performed using the shake-flask method.
-
Procedure :
-
An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry, to establish the solubility.
-
Synthesis and Biological Context
This compound is typically synthesized through halogenation of a quinoline precursor. One common strategy involves the direct bromination of 6-fluoroquinoline using a brominating agent like N-bromosuccinimide (NBS).[1]
The primary application of this compound is in the synthesis of fluoroquinolone antibiotics.[1] This class of drugs acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][7] The inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. The C-8 bromo substituent has been shown to be particularly effective in enhancing potency against resistant bacterial mutants.[1]
Safety and Handling
As with many halogenated aromatic compounds, this compound must be handled with appropriate safety precautions.
-
Handling : Work in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles, to avoid contact with skin and eyes.[5] Avoid the formation of dust and aerosols.[5]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Disposal : Dispose of the material by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing, in accordance with local regulations.[5]
Conclusion
This compound is a key heterocyclic building block with defined physicochemical properties that make it valuable for synthetic chemistry, particularly in the field of antibacterial drug discovery. Its structure is optimized for creating potent fluoroquinolone derivatives capable of overcoming bacterial resistance. Further experimental validation of its predicted properties will aid in its broader application in research and development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 8-Bromo-6-fluoroquinoline (CAS Number: 22960-18-5)
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound. The strategic placement of bromine and fluorine atoms on the quinoline scaffold makes this compound a significant building block in medicinal chemistry, particularly in the development of next-generation antibiotics.
Physicochemical Properties
This compound is a halogenated quinoline derivative.[1] Its structure, featuring both a bromine and a fluorine atom on the quinoline core, provides multiple reaction sites for chemical synthesis.[1] The presence of these halogens significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1]
| Property | Value | Source |
| CAS Number | 22960-18-5 | [1][2][3][4][5] |
| Molecular Formula | C₉H₅BrFN | [2][4][5] |
| Molecular Weight | 226.04 g/mol | [1] |
| Appearance | Off-white to light brown solid | [3] |
| Boiling Point | 294.9 ± 20.0 °C (Predicted) | [3] |
| Density | 1.647 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 1.67 ± 0.20 (Predicted) | [3] |
| Storage | Sealed in dry, Room Temperature | [3][5] |
Spectroscopic Data and Analysis
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the molecular structure of this compound in solution.[1]
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms' environment in the molecule.[1]
-
¹³C NMR: The carbon-13 NMR spectrum helps in identifying the carbon framework.[1]
-
¹⁹F NMR: Due to the 100% natural abundance and spin-1/2 nucleus of ¹⁹F, its NMR spectrum gives a clear signal that confirms the fluorine's position on the aromatic ring.[1] For similar 6-fluoroquinoline derivatives, the fluorine resonance typically appears between -108 to -110 ppm.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the vibrational modes of the functional groups present.
-
Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.[1]
-
C-F Stretching: A characteristic band is expected around 1250 cm⁻¹.[1]
-
C-Br Stretching: This vibration is found at lower frequencies, generally in the 500-650 cm⁻¹ range.[1]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.[1]
-
Molecular Ion Peak [M+H]⁺: Expected at an m/z of approximately 224.95894 Da.[1] The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio results in a characteristic M and M+2 isotopic pattern.[6]
Experimental Protocols
Generalized Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[6]
-
¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of 12-16 ppm.[6] Use a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of about 200-220 ppm.[6] A greater number of scans will be necessary compared to ¹H NMR.[6]
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum using appropriate parameters for ¹⁹F nuclei.
Generalized Protocol for IR Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the Attenuated Total Reflectance (ATR) crystal.[6]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[6]
-
Data Acquisition: Record a background spectrum of the empty ATR crystal.[6] Then, record the sample spectrum, typically scanning from 4000-400 cm⁻¹.[6]
-
Data Processing: The instrument's software will automatically subtract the background from the sample spectrum to generate the final absorbance or transmittance spectrum.[6]
Generalized Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]
-
Ionization: Use an appropriate ionization method, such as Electron Ionization (EI) for volatile compounds.[6]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.[6]
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.[1]
Synthesis and Reactivity
Several synthetic strategies can be employed to produce this compound.
Gould-Jacobs Reaction
This method involves the condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[1] For this compound derivatives, the synthesis can start with 3-bromo-5-fluoroaniline.[7]
References
- 1. This compound|CAS 22960-18-5|RUO [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound CAS#: 22960-18-5 [amp.chemicalbook.com]
- 4. CAS 22960-18-5: this compound | CymitQuimica [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
The Pharmacological Potential of 8-Bromo-6-fluoroquinoline Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Strategic modifications to this core structure, particularly through halogenation, have proven to be a powerful tool for modulating the physicochemical and biological properties of the resulting compounds.[1] This technical guide delves into the biological activities of a specific subclass, 8-Bromo-6-fluoroquinoline derivatives, summarizing their antimicrobial and anticancer potential, detailing relevant experimental methodologies, and illustrating key mechanisms of action. The introduction of bromine at the C-8 position and fluorine at the C-6 position creates a unique electronic and steric profile that significantly influences their interaction with biological targets.[1]
Antimicrobial Activity: A Renewed Front Against Resistance
Derivatives of this compound have demonstrated notable antimicrobial properties against a range of pathogens.[4] The strategic placement of halogen atoms can enhance the potency of these compounds, particularly against resistant bacterial strains.[1] Research indicates that the C-8 bromine substituent can be particularly effective against mutants with alterations in DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[1]
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | Staphylococcus aureus | 32 | [4] |
| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | Escherichia coli | 64 | [4] |
| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | Candida albicans | 128 | [4] |
| 8-Bromo analogs (general) vs. 8-chloro derivatives | E. coli | 4–8× higher MIC values | [4] |
Mechanism of Antimicrobial Action
The primary mechanism of action for many quinoline-based antimicrobials, including this compound derivatives, involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][5] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA complex, these compounds trap the enzyme in the process of cleaving DNA, leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium.[1][6]
Caption: Mechanism of antimicrobial action of this compound derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
A standard method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay.[3]
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates.
-
A few colonies are transferred to a sterile saline solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[3]
-
-
Preparation of Compound Dilutions:
-
The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Anticancer Activity: Targeting Malignant Cells
There is growing interest in the potential of quinoline derivatives as anticancer agents.[4][7] Their structural similarity to known anticancer drugs suggests they may inhibit cancer cell proliferation through various mechanisms.[4] The antiproliferative effects of these compounds are often attributed to their ability to inhibit topoisomerase II, an enzyme vital for the replication of eukaryotic cells.[5][7]
Quantitative Anticancer Data
The anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |
| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | MCF-7 (Breast Cancer) | ~168.78 | [4] |
| Highly brominated quinoline (Compound 11) | C6 (Glioblastoma) | 5.45 - 9.6 µg/mL | [8] |
| Highly brominated quinoline (Compound 11) | HeLa (Cervical Cancer) | 5.45 - 9.6 µg/mL | [8] |
| Highly brominated quinoline (Compound 11) | HT29 (Colon Adenocarcinoma) | 5.45 - 9.6 µg/mL | [8] |
Mechanism of Anticancer Action
The anticancer effects of this compound derivatives are multifaceted. A primary mechanism is the inhibition of human topoisomerase II, which, similar to its bacterial counterpart, leads to DNA damage and subsequent cell death.[5][7] This DNA damage can trigger cell cycle arrest, typically in the G2/M phase, preventing cancer cells from dividing.[1][5] Ultimately, these events often lead to the induction of apoptosis, or programmed cell death.[5][7]
Caption: Anticancer signaling pathway for this compound derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding:
-
Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The old medium is removed from the wells, and the cells are treated with the different concentrations of the compound. A vehicle control (medium with the solvent) is also included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage relative to the vehicle control.
-
The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound derivatives can be achieved through various established methods for quinoline synthesis.[2] A common approach involves the condensation of a substituted aniline, such as 3-bromo-5-fluoroaniline, with a suitable reagent like ethyl ethoxymethylenemalonate, followed by cyclization.[4]
Caption: Generalized synthetic workflow for this compound derivatives.
The structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure influences biological activity.[1] For the this compound scaffold, the following points are noteworthy:
-
Fluorine at C-6: The presence of a fluorine atom can improve metabolic stability and membrane permeability.[1]
-
Bromine at C-8: The bromine atom at this position is known to enhance potency against resistant bacterial mutants.[1] It also increases lipophilicity, which can improve the compound's ability to cross cellular membranes.[1]
-
Substituents at other positions: The type and position of other substituents on the quinoline ring are critical determinants of efficacy and spectrum of activity.[1] For instance, a carboxylic acid group at the C-3 position is often important for antibacterial activity.[9]
Conclusion
This compound derivatives represent a promising class of compounds with significant potential in the development of new antimicrobial and anticancer agents. Their dual halogen substitution provides a unique structural framework that can be further modified to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these versatile molecules. Further investigation into the SAR, formulation, and in vivo efficacy of novel derivatives is warranted to fully realize their clinical potential.
References
- 1. This compound|CAS 22960-18-5|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
- 5. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Bromo-6-fluoroquinoline as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-6-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. Its unique electronic and steric profile, conferred by the strategic placement of fluorine at the C-6 position and bromine at the C-8 position, makes it a critical building block for the synthesis of novel therapeutic agents, particularly in the realm of antibacterials. The bromine atom at the C-8 position is known to enhance potency against resistant bacterial strains by improving interactions with target enzymes like DNA gyrase and topoisomerase IV.[1] This guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its application as a synthetic intermediate, with a focus on detailed experimental protocols and potential reaction pathways.
Physicochemical and Spectroscopic Data
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₅BrFN | [4] |
| Molecular Weight | 226.04 g/mol | [3] |
| CAS Number | 22960-18-5 | [4] |
| Appearance | Pale yellow to brownish solid | [2] |
| Purity | Typically ≥97% | [4] |
| Density | 1.647 g/cm³ | [5] |
| Boiling Point | 294.9°C at 760 mmHg | [5] |
| Vapor Pressure | 0.00277 mmHg at 25°C | [5] |
| Predicted ¹H NMR | Data predicted based on analysis of similar compounds | [3] |
| Predicted ¹³C NMR | Data predicted based on analysis of similar compounds | [3] |
| ¹⁹F NMR Chemical Shift | Expected range: -108 to -110 ppm (relative to CFCl₃) | [3] |
Synthesis of this compound
Two primary routes for the synthesis of this compound are the Skraup synthesis starting from a substituted aniline and the direct bromination of a pre-formed 6-fluoroquinoline core.
Skraup Synthesis
The Skraup synthesis is a classic and versatile method for constructing the quinoline ring system. It involves the reaction of an aromatic amine with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[2][6]
Figure 1: Workflow for the Skraup synthesis of this compound.
Experimental Protocol (Adapted from similar Skraup syntheses)[6]
-
Materials: 2-bromo-4-fluoroaniline, glycerol, concentrated sulfuric acid, nitrobenzene (or arsenic pentoxide), ferrous sulfate heptahydrate (optional, as a moderator).
-
Procedure:
-
In a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine 2-bromo-4-fluoroaniline (1.0 eq) and glycerol (approx. 3.0 eq).
-
To this mixture, add the oxidizing agent (e.g., nitrobenzene, approx. 1.2 eq). If desired, add ferrous sulfate (a catalytic amount) to moderate the reaction.
-
With vigorous stirring and external cooling (ice bath), slowly and cautiously add concentrated sulfuric acid (approx. 2.5-3.0 eq) to the mixture. The addition should be dropwise to control the initial exotherm.
-
After the addition of acid is complete, heat the reaction mixture in an oil bath to approximately 140-150°C. The reaction is highly exothermic and may proceed vigorously. Maintain this temperature for 3-5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to below 100°C and then cautiously dilute with a large volume of water.
-
Make the solution strongly alkaline by the slow addition of concentrated sodium hydroxide solution, ensuring the temperature is controlled with an ice bath.
-
Isolate the crude product by steam distillation. The this compound will co-distill with water.
-
Separate the organic layer from the distillate and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Direct Bromination of 6-Fluoroquinoline
A more direct approach involves the electrophilic aromatic substitution of 6-fluoroquinoline. This method can provide good yields (often over 70%) and avoids the potentially violent conditions of the Skraup synthesis.[3]
Experimental Protocol (General Procedure)
-
Materials: 6-fluoroquinoline, N-bromosuccinimide (NBS) or bromine, a suitable solvent (e.g., chloroform or dichloromethane), radical initiator (e.g., AIBN or benzoyl peroxide, if using NBS under radical conditions).
-
Procedure:
-
Dissolve 6-fluoroquinoline (1.0 eq) in the chosen solvent (e.g., chloroform) in a round-bottom flask.
-
Add N-bromosuccinimide (1.0-1.1 eq) to the solution.
-
If performing a radical bromination, add a catalytic amount of a radical initiator.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine and then with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
-
Application as a Synthetic Intermediate: Suzuki-Miyaura Cross-Coupling
The C-8 bromine atom of this compound is well-positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of 8-aryl-6-fluoroquinolines. These products are of high interest in drug discovery for structure-activity relationship (SAR) studies.[7][8]
Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol (Representative procedure adapted from couplings of similar 8-bromoquinolines)[8][9][10]
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]), a base (e.g., potassium carbonate), and a solvent system (e.g., toluene or a mixture like dioxane/water).
-
Procedure:
-
To a Schlenk flask or round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.
-
Monitor the reaction's progress by TLC or LC-MS. Reactions can take from 4 to 24 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-6-fluoroquinoline.
-
Biological Significance and Mechanism of Action of Derivatives
The primary application of this compound as an intermediate is in the synthesis of fluoroquinolone antibiotics. The core mechanism of action for this class of drugs is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme, leading to breaks in the bacterial chromosome and ultimately cell death.[1] The C-8 substituent, derived from the bromine of the starting material, plays a key role in modulating the potency and spectrum of activity of these antibiotics.[3]
Figure 3: Mechanism of action for fluoroquinolones targeting bacterial enzymes.
Conclusion
This compound is a high-value synthetic intermediate with significant applications in the development of new pharmaceuticals, especially antibiotics designed to combat bacterial resistance. Its synthesis is achievable through established methods like the Skraup synthesis or direct bromination. The reactivity of the C-8 bromine atom in palladium-catalyzed cross-coupling reactions provides a versatile handle for introducing molecular diversity, allowing for extensive structure-activity relationship studies. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to leverage this important building block in their synthetic programs.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. This compound|CAS 22960-18-5|RUO [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 8-Bromo-6-fluoroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-6-fluoroquinoline is a halogenated quinoline derivative that has garnered significant interest within the medicinal chemistry landscape. Its strategic substitution with both bromine and fluorine atoms on the quinoline core suggests a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a primary focus on its role as a precursor for advanced antibacterial agents. The document details its mechanism of action, synthesis protocols, and available biological activity data, offering a valuable resource for researchers engaged in the discovery and development of new pharmaceuticals.
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties.[1] The introduction of halogen substituents, such as fluorine and bromine, is a well-established strategy to modulate the physicochemical and biological properties of these molecules. The presence of a fluorine atom can enhance metabolic stability and membrane permeability, while a bromine atom at the C-8 position has been shown to play a crucial role in improving potency, particularly against drug-resistant pathogens.[2]
This compound emerges as a key building block in this context, offering a unique combination of electronic and steric properties. This guide delves into the therapeutic promise of this compound, summarizing the existing data and providing detailed methodologies to facilitate further research and development.
Potential Therapeutic Applications
The primary therapeutic application of this compound lies in its role as a versatile intermediate for the synthesis of novel fluoroquinolone antibiotics.[2] However, preliminary evidence also suggests potential applications in oncology and mycology.
Antibacterial Activity
Fluoroquinolones are a critically important class of antibiotics that exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are responsible for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[4]
Research indicates that the incorporation of a bromine atom at the C-8 position of the quinoline core can significantly enhance the potency of fluoroquinolones, especially against resistant bacterial strains.[2] Specifically, C-8 bromine, chlorine, and methoxy groups have been demonstrated to reduce the Minimum Inhibitory Concentration (MIC99) values by several-fold against resistant strains of Staphylococcus aureus and Mycobacterium smegmatis when compared to derivatives with a C-8 fluorine moiety.[2] This makes this compound a critical starting material for designing next-generation antibiotics aimed at combating multidrug resistance.[2]
Table 1: Comparative Antibacterial Activity of Fluoroquinolone Derivatives (Note: Data for this compound is not available. The following table presents data for a related derivative to illustrate the potential impact of the 8-bromo substitution.)
| Compound | Organism | MIC99 (µg/mL) | Reference |
| Fluoroquinolone with C-8 Bromine | Resistant S. aureus | Reduced 7- to 8-fold | |
| Fluoroquinolone with C-8 Bromine | Resistant M. smegmatis | Reduced 3- to 5-fold |
Anticancer Activity
The structural similarities of quinoline derivatives to known anticancer agents have prompted investigations into their potential as oncologic therapeutics. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]
Specific cytotoxicity data for this compound is not currently available. However, a study on the closely related derivative, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, demonstrated its potential to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 168.78 µM. Molecular docking studies have further suggested a strong binding affinity of this derivative to proteins involved in cell cycle regulation. This provides a strong rationale for further investigating the anticancer properties of this compound and its analogues.
Table 2: Cytotoxicity Data for a Derivative of this compound
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | MCF-7 (Breast) | 168.78 | Apoptosis induction |
Antifungal Activity
Halogenated quinolines have also been explored for their antifungal properties. While specific studies on this compound are lacking, research on other halogenated quinoline analogues has shown promising activity against clinically relevant fungal pathogens such as Candida albicans and Cryptococcus neoformans. The proposed mechanism of action for some quinoline derivatives involves the inhibition of fungal topoisomerase II. Given the structural features of this compound, it represents a scaffold worthy of investigation for the development of novel antifungal agents.
Experimental Protocols
Synthesis of this compound
A viable synthetic route to this compound is the direct bromination of 6-fluoroquinoline.[2]
Materials:
-
6-Fluoroquinoline
-
N-Bromosuccinimide (NBS)
-
Chloroform or Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Dissolve 6-fluoroquinoline in a suitable solvent (chloroform or dichloromethane) in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and molar ratios of reactants should be optimized for best results.
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
Purified DNA gyrase enzyme (subunits A and B)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
ATP solution
-
Test compound (this compound derivative) dissolved in DMSO
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding DNA gyrase and ATP.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.
Topoisomerase IV Inhibition Assay (Decatenation Assay)
This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA).
Materials:
-
Kinetoplast DNA (kDNA)
-
Purified Topoisomerase IV enzyme
-
Assay buffer (similar to the gyrase assay buffer)
-
ATP solution
-
Test compound
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Set up reaction mixtures containing assay buffer, kDNA, and different concentrations of the test compound.
-
Start the reaction by adding Topoisomerase IV and ATP.
-
Incubate at the appropriate temperature for a specific time.
-
Terminate the reaction.
-
Analyze the products by agarose gel electrophoresis. Inhibition is indicated by the persistence of catenated kDNA, which remains in the well, while decatenated DNA migrates into the gel.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for fluoroquinolone antibiotics involves the targeting of bacterial type II topoisomerases. The following diagrams illustrate the proposed inhibitory pathway and a general workflow for evaluating the therapeutic potential of this compound derivatives.
Caption: Fluoroquinolone antibacterial signaling pathway.
Caption: General experimental workflow for drug development.
Conclusion and Future Directions
This compound represents a highly promising scaffold for the development of novel therapeutic agents, particularly in the realm of antibacterial drug discovery. The strategic placement of bromine and fluorine atoms provides a strong foundation for designing potent inhibitors of bacterial DNA gyrase and topoisomerase IV, with the potential to overcome existing drug resistance mechanisms. While current quantitative data on the core molecule is limited, the enhanced activity observed in its derivatives strongly supports its value as a key synthetic intermediate.
Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives. Specifically, obtaining comprehensive antibacterial, anticancer, and antifungal activity data, including MIC and IC50 values, is crucial. Elucidating the precise structure-activity relationships will guide the rational design of more potent and selective therapeutic candidates. Furthermore, in vivo studies are warranted for lead compounds to assess their efficacy, pharmacokinetic profiles, and safety. The exploration of this versatile scaffold holds significant promise for addressing unmet medical needs in infectious diseases and oncology.
References
The Pivotal Role of 8-Halofluorination in the Structure-Activity Relationship of Quinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. A key area of interest lies in the strategic placement of halogen and fluorine atoms on the quinoline ring to modulate biological activity, selectivity, and pharmacokinetic properties. This technical guide delves into the core of the structure-activity relationship (SAR) of 8-halofluorinated quinolines, providing a comprehensive overview of their biological impact, underlying mechanisms, and the experimental methodologies used in their evaluation.
Structure-Activity Relationship: The Influence of 8-Position Halogenation
The introduction of a halogen atom at the 8-position of a fluorinated quinoline nucleus has profound effects on its biological profile, influencing its efficacy as an antibacterial, anticancer, and phototoxic agent.
Antibacterial Activity
The primary antibacterial targets of fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, both of which are essential for DNA replication, recombination, and repair. 8-halofluorinated quinolines exert their bactericidal effects by forming a ternary complex with these enzymes and bacterial DNA, leading to the stabilization of DNA cleavage complexes and subsequent cell death.
The nature of the halogen at the 8-position significantly influences the antibacterial potency. While specific comparative data across a homologous series of 8-halofluorinated quinolines is not extensively tabulated in the literature, general trends indicate that halogen substitution at this position can enhance antibacterial activity. This is attributed to favorable interactions within the enzyme-DNA complex.
Table 1: Antibacterial Activity of Selected 8-Substituted Fluoroquinolones
| Compound | 8-Substituent | Target Organism(s) | MIC (µg/mL) | Reference |
| Ciprofloxacin | H | S. aureus | 0.125-1 | [1] |
| Sparfloxacin | F | S. aureus | 0.06-0.5 | [1] |
| Gatifloxacin | OCH3 | S. aureus | 0.06-0.5 | [1] |
| Moxifloxacin | OCH3 | S. aureus | 0.06-0.25 | [1] |
| Clinafloxacin | Cl | S. aureus | 0.015-0.12 | [1] |
Note: This table presents a selection of fluoroquinolones with different 8-substituents to illustrate general trends. Direct comparison of 8-halo derivatives within the same structural backbone is limited in publicly available data.
Anticancer Activity
Recent research has highlighted the potential of quinoline derivatives as anticancer agents. The mechanism of action is often multifaceted, involving the induction of apoptosis (programmed cell death) through various signaling pathways. 8-halofluorinated quinolines have been investigated for their cytotoxic effects against various cancer cell lines.
Studies on brominated quinolines have shown that the position and number of bromine atoms can significantly impact their antiproliferative activity. For instance, certain brominated 8-hydroxyquinolines have demonstrated potent anticancer effects.[2][3] The introduction of a halogen at the 8-position can influence the compound's ability to interact with cellular targets and trigger apoptotic cascades.
Table 2: Anticancer Activity of Selected Halogenated Quinolines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | ~25 | [2] |
| 5,7-dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | ~15 | [2] |
| 5,7-dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | ~10 | [2] |
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6, HeLa, HT29 | 5.45–9.6 µg/mL | [3] |
| Compound 17 (6,8-dibromo-5-nitroquinoline) | HeLa, HT29 | 24.1-26.2 | [2] |
Phototoxicity
A significant consideration in the development of fluoroquinolones is their potential to induce phototoxicity, a light-induced skin reaction. The substituent at the 8-position plays a critical role in determining the phototoxic potential of these compounds. It has been consistently observed that a halogen, particularly fluorine or chlorine, at the C-8 position of the quinolone ring is associated with a higher risk of phototoxicity.
The proposed mechanism involves the absorption of UVA radiation by the 8-halogenated quinolone, leading to the generation of reactive oxygen species (ROS) and free radicals. These reactive species can cause damage to cellular components, resulting in an inflammatory response and the clinical manifestations of phototoxicity.
Key Signaling Pathways and Mechanisms of Action
The biological activities of 8-halofluorinated quinolines are underpinned by their interactions with specific molecular targets and the subsequent modulation of cellular signaling pathways.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
As mentioned, the primary mechanism of antibacterial action is the inhibition of DNA gyrase and topoisomerase IV. The quinolone binds to a pocket in the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-strand breaks and ultimately, bacterial cell death.
Induction of Apoptosis in Cancer Cells
In cancer cells, quinoline derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of a cascade of enzymes called caspases. Studies on related quinoline compounds have shown activation of initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3, leading to the cleavage of cellular proteins and cell death.[4][5] Furthermore, some quinoline derivatives have been shown to modulate the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[6]
Experimental Protocols
This section provides generalized methodologies for the synthesis and biological evaluation of 8-halofluorinated quinolines. Researchers should adapt these protocols based on the specific properties of their compounds.
General Synthesis of 8-Halo-6-fluoroquinolone-3-carboxylic Acids
A common route to 8-halofluorinated quinolones involves the Gould-Jacobs reaction followed by halogenation and hydrolysis.
Protocol:
-
Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: A substituted aniline is reacted with diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield the quinoline core.
-
Halogenation at the 8-position: The quinoline intermediate is treated with a suitable halogenating agent (e.g., N-bromosuccinimide for bromination, sulfuryl chloride for chlorination) to introduce the halogen at the C-8 position.
-
Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., sodium hydroxide) to afford the final 8-halo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
For a more specific example, the synthesis of 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid involves the bromination of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate with N-bromosuccinimide, followed by hydrolysis.[7]
Antibacterial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilution: The 8-halofluorinated quinoline compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific bacterium.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 8-halofluorinated quinoline derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[8][9]
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Protocol:
-
Reaction Mixture: A reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the 8-halofluorinated quinoline compound at various concentrations is prepared.
-
Incubation: The reaction is incubated to allow for the supercoiling reaction to occur.
-
Termination: The reaction is stopped, and the DNA is purified.
-
Agarose Gel Electrophoresis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
Visualization and Quantification: The DNA bands are visualized (e.g., with ethidium bromide) and quantified to determine the extent of inhibition of supercoiling. The IC50 value can then be calculated.[10][11][12]
In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake Assay)
This assay assesses the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UV light.
Protocol:
-
Cell Culture: 3T3 fibroblasts are cultured in 96-well plates.
-
Treatment: Two sets of plates are prepared. In both sets, cells are treated with a range of concentrations of the 8-halofluorinated quinoline.
-
Irradiation: One set of plates is exposed to a non-toxic dose of UVA radiation, while the other set is kept in the dark.
-
Incubation: Both sets of plates are incubated.
-
Neutral Red Uptake: The medium is replaced with a medium containing neutral red, a vital dye that is taken up by viable cells.
-
Extraction and Measurement: The dye is extracted from the cells, and the absorbance is measured.
-
Data Analysis: The IC50 values are determined for both the irradiated and non-irradiated conditions. A photo-irritancy factor (PIF) is calculated to assess the phototoxic potential.[13][14]
Conclusion and Future Directions
The strategic incorporation of a halogen atom at the 8-position of the fluoroquinolone scaffold is a powerful tool for modulating a wide range of biological activities. While the existing literature points to the significant impact of 8-halogenation on antibacterial efficacy, anticancer potential, and phototoxicity, a systematic and comparative analysis of a homologous series of 8-halofluorinated quinolines is warranted. Such studies, providing comprehensive quantitative data, would offer deeper insights into the SAR and guide the rational design of next-generation quinoline-based therapeutics with enhanced potency and improved safety profiles. Future research should also focus on elucidating the specific molecular interactions of these compounds with their targets and further exploring their effects on relevant signaling pathways to unlock their full therapeutic potential.
References
- 1. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 11. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined Use of In Vitro Phototoxic Assessments and Cassette Dosing Pharmacokinetic Study for Phototoxicity Characterization of Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of an in vitro cellular phototoxicity model against controlled clinical trials of fluoroquinolone skin phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of 8-Bromo-6-fluoroquinoline Derivatives in Modern Medicinal Chemistry: A Technical Guide
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic introduction of halogen atoms, such as bromine and fluorine, onto the quinoline core is a well-established method to modulate a molecule's physicochemical and biological properties. Halogenation can significantly influence lipophilicity, metabolic stability, and binding affinity to biological targets.[4] Specifically, the 8-bromo-6-fluoroquinoline framework has emerged as a particularly promising scaffold. The fluorine atom can enhance metabolic stability and membrane permeability, while the bromine at the C-8 position often plays a crucial role in augmenting potency and overcoming drug resistance.[4] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives for researchers and drug development professionals.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through several established methodologies, often involving the construction of the quinoline ring from appropriately substituted aniline precursors.
One of the most common and effective strategies begins with a substituted aniline, such as 3-bromo-5-fluoroaniline. This starting material undergoes condensation with an ethoxymethylenemalonate ester, followed by a thermal cyclization reaction.[4] The high temperatures required for the cyclization step are typically achieved using a high-boiling solvent like diphenyl ether. This approach allows for the regioselective formation of the desired quinoline ester. Subsequent hydrolysis of the ester group yields the corresponding carboxylic acid, a versatile intermediate for further functionalization.
Alternative approaches include the direct bromination of a pre-formed 6-fluoroquinoline ring using brominating agents like N-bromosuccinimide (NBS).[4] Classic quinoline synthesis methods such as the Skraup, Gould-Jacobs, and Friedländer reactions can also be adapted to produce these halogenated derivatives.[4][5]
References
Spectroscopic and Structural Elucidation of 8-Bromo-6-fluoroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 8-Bromo-6-fluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromine and fluorine atoms on the quinoline scaffold imparts unique physicochemical properties that are critical for the development of novel therapeutic agents. This document presents predicted Nuclear Magnetic Resonance (NMR) and expected Infrared (IR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.
Data Presentation
While a complete set of experimentally validated spectroscopic data for this compound is not widely available in published literature, the following tables summarize high-quality predicted data based on established substituent effects and analysis of analogous compounds. This information serves as a robust reference for the characterization of this molecule.
¹H NMR (Proton NMR) Predicted Data
| Proton Position | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |
| H-2 | ~8.9 | dd | ³J(H2-H3) ≈ 4.2, ⁴J(H2-H4) ≈ 1.7 |
| H-3 | ~7.5 | dd | ³J(H3-H4) ≈ 8.4, ³J(H3-H2) ≈ 4.2 |
| H-4 | ~8.2 | dd | ³J(H4-H3) ≈ 8.4, ⁴J(H4-H2) ≈ 1.7 |
| H-5 | ~7.9 | d | ⁴J(H5-F6) ≈ 9.0 |
| H-7 | ~8.1 | d | ³J(H7-F6) ≈ 6.5 |
¹³C NMR (Carbon-13 NMR) Predicted Data
| Carbon Position | Predicted Chemical Shift (δ) (ppm) | Notes |
| C-2 | ~151 | |
| C-3 | ~123 | |
| C-4 | ~136 | |
| C-4a | ~128 | |
| C-5 | ~125 | Doublet due to coupling with fluorine, ³J(C5-F6) |
| C-6 | ~159 | Doublet due to coupling with fluorine, ¹J(C6-F6) |
| C-7 | ~115 | Doublet due to coupling with fluorine, ²J(C7-F6) |
| C-8 | ~118 | |
| C-8a | ~146 |
Expected Infrared (IR) Spectroscopy Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C and C=N Ring Stretch | 1650 - 1400 | Strong to Medium |
| C-F Stretch | 1300 - 1000 | Strong |
| C-H Bending (in-plane & out-of-plane) | 1200 - 700 | Medium to Strong |
| C-Br Stretch | 650 - 500 | Medium to Strong |
Expected Mass Spectrometry (MS) Data
| m/z Value | Interpretation | Notes |
| [M]⁺ | Molecular ion containing ⁷⁹Br | The molecular weight of this compound is approximately 226.04 g/mol .[1] |
| [M+2]⁺ | Molecular ion containing ⁸¹Br | Expected to be of nearly equal intensity to the [M]⁺ peak due to the natural isotopic abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[1] |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-10 mg of this compound. For ¹³C NMR, a larger sample of 20-50 mg is recommended.
-
Select a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃ or DMSO-d₆).
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube using a pipette, filtering through a small plug of glass wool if any particulate matter is present.
-
-
¹H NMR Data Acquisition :
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program : A standard one-pulse sequence.
-
Spectral Width : ~12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds to ensure full proton relaxation.
-
Number of Scans : 8-16 scans are typically sufficient.
-
Referencing : The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Data Acquisition :
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program : A standard proton-decoupled pulse sequence.
-
Spectral Width : ~200-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : A higher number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of solid this compound directly onto the ATR crystal.
-
KBr Pellet : Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
-
Data Acquisition :
-
Data Processing :
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
Introduce the this compound sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization :
-
Electron Ionization (EI) is a common method for volatile compounds like this compound.[4]
-
-
Mass Analysis :
-
The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[4]
-
-
Detection :
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as this compound.
Caption: General Workflow for Spectroscopic Characterization.
References
Quantum Mechanical Modeling of 8-Bromo-6-fluoroquinoline: A Technical Guide for Drug Development Professionals
Introduction: 8-Bromo-6-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of advanced fluoroquinolone antibiotics.[1] The strategic placement of bromine and fluorine atoms on the quinoline core profoundly influences the molecule's physicochemical properties and biological activity, including its potential to overcome multidrug resistance in bacteria.[1] Quantum mechanical modeling, particularly using Density Functional Theory (DFT), offers a powerful computational lens to investigate the electronic structure, reactivity, and spectroscopic properties of this molecule, thereby guiding the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the theoretical and experimental approaches to characterizing this compound, tailored for researchers, scientists, and professionals in drug development.
Computational Modeling Workflow
The quantum mechanical investigation of this compound follows a structured computational workflow. This process begins with the optimization of the molecular geometry to its lowest energy state, followed by the calculation of various molecular properties.
Caption: A flowchart illustrating the key steps in the quantum mechanical modeling of this compound.
Theoretical Framework and Computational Methodology
The cornerstone of the quantum mechanical modeling of this compound is Density Functional Theory (DFT). This method is favored for its balance of computational cost and accuracy in predicting the electronic properties of many-body systems.
Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to its ground state equilibrium structure. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional in conjunction with a high-level basis set such as 6-311++G(d,p). This combination has been shown to provide reliable geometric parameters for similar quinoline derivatives.
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data.
Electronic Property Analysis: Key electronic properties are derived from the optimized structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) surface is also mapped to identify regions of positive and negative electrostatic potential, providing insights into potential sites for electrophilic and nucleophilic attack.
Predicted Molecular Properties
Table 1: Optimized Geometric Parameters (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Br | 1.89 | C-N-C | 117.5 |
| C-F | 1.35 | C-C-Br | 120.1 |
| N-C | 1.32 | C-C-F | 119.8 |
| C-C (aromatic) | 1.39 - 1.42 | C-C-C (aromatic) | 118.5 - 121.0 |
| C-H | 1.08 | H-C-C | 119.0 - 120.5 |
Table 2: Calculated Vibrational Frequencies (Illustrative, Scaled)
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| ν(C-H) | 3100 - 3000 | Aromatic C-H stretching |
| ν(C=C) | 1620 - 1500 | Aromatic C=C stretching |
| ν(C-N) | 1350 - 1250 | C-N stretching |
| δ(C-H) | 1200 - 1000 | In-plane C-H bending |
| γ(C-H) | 900 - 700 | Out-of-plane C-H bending |
| ν(C-F) | 1250 - 1050 | C-F stretching |
| ν(C-Br) | 650 - 500 | C-Br stretching |
Table 3: Calculated Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
Experimental Protocols
Experimental characterization is essential to validate and complement the theoretical findings. The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis: A common synthetic route involves the direct bromination of 6-fluoroquinoline. This electrophilic aromatic substitution is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform or dichloromethane.
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution spectrometer using a deuterated solvent (e.g., CDCl₃). NMR is a cornerstone technique for confirming the molecular structure in solution.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using the KBr pellet technique. This provides information about the functional groups and vibrational modes of the molecule.
-
Raman Spectroscopy: The Raman spectrum is recorded using a laser excitation source. It provides complementary vibrational information to FT-IR, particularly for symmetric vibrations.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol) to investigate the electronic transitions within the molecule.
Logical Relationship of Analysis
The interplay between theoretical calculations and experimental results is crucial for a comprehensive understanding of this compound.
References
Electron Density Distribution of 8-Bromo-6-fluoroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electron density distribution of 8-Bromo-6-fluoroquinoline, a key intermediate in the synthesis of novel fluoroquinolone antibiotics. Due to the current absence of a publicly available single-crystal X-ray structure, this document focuses on a robust theoretical framework using Density Functional Theory (DFT) to elucidate the electronic properties of the molecule.[1] Methodologies for experimental analysis, derived from studies on analogous quinoline derivatives, are also presented to offer a complete perspective. This guide is intended to equip researchers and drug development professionals with a detailed understanding of the molecule's electronic landscape, which is critical for predicting its reactivity, metabolic stability, and interaction with biological targets.
Introduction
This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry.[1] The strategic placement of a fluorine atom at the C-6 position and a bromine atom at the C-8 position profoundly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and its potential as a scaffold for new therapeutic agents.[1] Specifically, the incorporation of bromine at the C-8 position has been shown to enhance the potency of fluoroquinolones against resistant bacterial strains.[1]
Understanding the electron density distribution is paramount as it governs the molecule's electrostatic potential, dictates regions susceptible to electrophilic or nucleophilic attack, and ultimately influences its binding affinity to biological targets like bacterial DNA gyrase and topoisomerase IV.[1] This guide presents a theoretical examination of these properties through computational chemistry and outlines relevant experimental techniques.
Theoretical Analysis of Electron Density
Given the lack of experimental crystallographic data for this compound, Density Functional Theory (DFT) serves as a powerful in silico tool to predict its electronic structure.[1] DFT calculations can provide valuable quantitative data on atomic charges, bond properties, and the overall electrostatic potential.
Computational Methodology
A typical DFT protocol for analyzing this compound would involve the following steps. This workflow is also represented in the diagram below.
-
Structure Optimization: The initial 3D structure of the molecule is optimized to its lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.
-
Frequency Calculations: To ensure the optimized structure represents a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms a stable state.
-
Population Analysis: Mulliken population analysis is then conducted to calculate the partial charges on each atom. This provides insight into the electron distribution across the molecule.
-
Molecular Orbital and Electrostatic Potential Mapping: The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) surface are calculated and visualized. These maps are crucial for predicting reactivity.
Caption: A generalized workflow for the computational analysis of this compound using DFT.
Predicted Quantitative Data
The following tables summarize the predicted quantitative data for this compound based on DFT calculations. These values are illustrative and would require experimental validation.
Table 1: Predicted Mulliken Atomic Charges
| Atom | Element | Predicted Mulliken Charge (a.u.) |
| N1 | Nitrogen | -0.65 |
| C2 | Carbon | +0.30 |
| C3 | Carbon | -0.25 |
| C4 | Carbon | +0.15 |
| C4a | Carbon | +0.20 |
| C5 | Carbon | -0.10 |
| C6 | Carbon | +0.40 |
| F(C6) | Fluorine | -0.45 |
| C7 | Carbon | -0.15 |
| C8 | Carbon | +0.05 |
| Br(C8) | Bromine | -0.10 |
| C8a | Carbon | +0.25 |
| H(C2,3,5,7) | Hydrogen | +0.10 to +0.15 |
Table 2: Predicted Geometrical Parameters
| Bond | Predicted Bond Length (Å) | Bond Angle | Predicted Bond Angle (°) |
| C6-F | 1.35 | C5-C6-C7 | 120.5 |
| C8-Br | 1.90 | C7-C8-C8a | 119.8 |
| N1-C2 | 1.37 | C2-N1-C8a | 117.5 |
| C4a-C8a | 1.42 | N1-C2-C3 | 122.0 |
Experimental Protocols & Insights from Analogues
While a crystal structure for the title compound is not available, X-ray crystallography and Hirshfeld surface analysis are the definitive experimental techniques for determining electron density distribution in the solid state.[2][3] Studies on structurally related compounds, such as 6,8-dibromoquinoline, provide valuable insights into the expected intermolecular interactions.[4]
X-ray Crystallography
-
Protocol:
-
Crystal Growth: Single crystals of the compound are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. This data allows for the calculation of an experimental electron density map.
-
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal lattice.[2][5]
-
Protocol:
-
CIF File Input: The crystallographic information file (.cif) obtained from X-ray diffraction is used as the input.
-
Surface Generation: A surface is generated around the molecule of interest, defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
-
Mapping Properties: Properties such as dnorm (normalized contact distance), shape index, and electrostatic potential are mapped onto this surface to identify and analyze different types of intermolecular contacts.
-
Table 3: Common Intermolecular Interactions in Halogenated Quinolines (from Analogues)
| Interaction Type | Description | Significance in Crystal Packing |
| π–π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent quinoline molecules.[4] | A dominant force in the packing of planar aromatic systems. |
| Halogen Bonds (Br···N) | An electrophilic region on the bromine atom interacting with the lone pair of a nitrogen atom. | Can act as a significant directional force in crystal engineering. |
| C-H···F/Br Hydrogen Bonds | Weak hydrogen bonds involving the halogen atoms as acceptors. | Contribute to the overall stability of the crystal lattice. |
| Br···Br Contacts | Short contacts between bromine atoms of neighboring molecules.[4] | Can influence the packing arrangement and electronic properties. |
Relating Electron Density to Biological Activity
The electron density distribution directly impacts the pharmacophoric features of this compound and its derivatives. The electronegative fluorine and bromine atoms create distinct electronic environments that are crucial for drug-target interactions.
Caption: Relationship between substituents, electron density, and predicted biological activity.
The electron-withdrawing nature of the fluorine atom at C-6 can enhance metabolic stability and improve membrane permeability.[1] The bromine atom at C-8, while also electron-withdrawing, has a larger atomic radius and polarizability. This can lead to favorable halogen bonding and other interactions within the active site of target enzymes, potentially explaining the enhanced potency against resistant bacterial mutants.[1] The regions of negative electrostatic potential, particularly around the quinoline nitrogen, are prime locations for hydrogen bonding with receptor sites.
Conclusion
This technical guide has provided a detailed theoretical overview of the electron density distribution of this compound. Through DFT, we can predict the molecule's atomic charges, bond parameters, and reactive surfaces. While this computational approach offers significant insights, it underscores the critical need for experimental validation. The future acquisition of single-crystal X-ray diffraction data for this compound is essential to confirm these theoretical predictions and provide a definitive map of its electronic landscape. Such data will be invaluable for the rational design of the next generation of fluoroquinolone antibiotics.
References
8-Bromo-6-fluoroquinoline: A High-Potential Scaffold for Fragment-Based Drug Discovery Against Bacterial Topoisomerases
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
Executive Summary
The escalating crisis of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action or improved efficacy against resistant strains. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel, efficient starting points for drug development. This technical guide focuses on 8-Bromo-6-fluoroquinoline , a halogenated quinoline derivative, as a high-potential, yet underexplored, fragment for the discovery of inhibitors targeting bacterial DNA gyrase and topoisomerase IV. While direct screening data for this specific fragment is not prevalent in public literature, its core structure is a cornerstone of the highly successful fluoroquinolone class of antibiotics. The strategic placement of bromine at the C-8 position and fluorine at the C-6 position is known to enhance potency and overcome certain resistance mechanisms. This document provides a comprehensive overview of the rationale for its use, detailed experimental protocols for its screening and evaluation, and a strategic workflow for its elaboration into potent lead compounds.
Introduction: The Case for this compound in FBDD
Fragment-Based Drug Discovery (FBDD) begins with the screening of low molecular weight compounds (typically < 300 Da) that bind to a biological target with low affinity (micromolar to millimolar range). These "fragment hits" are then optimized into more potent, drug-like molecules through structure-guided growth, linking, or merging strategies. This approach offers a more efficient exploration of chemical space compared to traditional high-throughput screening.
The quinolone scaffold is a privileged structure in antibacterial drug discovery, forming the core of all quinolone and fluoroquinolone antibiotics. These drugs act by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are responsible for managing DNA topology during replication, and their inhibition leads to the stabilization of a DNA-enzyme cleavage complex, resulting in double-strand DNA breaks and bacterial cell death.[2]
This compound (Molecular Formula: C₉H₅BrFN, Molecular Weight: 226.05 g/mol ) is an ideal candidate for FBDD for several reasons:
-
Validated Core Scaffold: It contains the fundamental quinoline ring system known to bind to the active site of bacterial topoisomerases.
-
Strategic Halogenation: The fluorine atom at the C-6 position is a hallmark of the potent fluoroquinolone class, enhancing enzyme inhibition and cell penetration.[1]
-
Resistance-Breaking Potential: Research on advanced fluoroquinolones has shown that substituents at the C-8 position, particularly halogens like bromine, can enhance activity against resistant bacterial strains that have mutations in their topoisomerase enzymes.[3] The bromine atom may also increase lipophilicity, improving membrane permeability.[3]
This guide outlines a strategic pathway for leveraging this compound as a starting fragment to develop novel inhibitors against these critical bacterial targets.
Biological Targets and Mechanism of Action
The primary targets for quinolone-based fragments are the bacterial type II topoisomerases:
-
DNA Gyrase (GyrA₂GyrB₂): Essential in most bacteria, it introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. It is the primary target of quinolones in many Gram-negative bacteria.[1]
-
Topoisomerase IV (ParC₂ParE₂): Primarily responsible for decatenating (unlinking) daughter chromosomes after replication. It is often the main target in Gram-positive bacteria.[1]
Quinolones do not bind to the enzymes alone but rather to the enzyme-DNA complex. They act as "topoisomerase poisons" by intercalating into the DNA at the site of cleavage and stabilizing the covalent complex formed between the enzyme's active site tyrosine and the broken DNA strands. This ternary complex (drug-enzyme-DNA) blocks the progression of replication forks and transcription machinery, ultimately leading to cell death.
Caption: Mechanism of DNA Gyrase/Topoisomerase IV Inhibition.
FBDD Workflow and Experimental Protocols
A typical FBDD campaign involves initial fragment screening, hit validation, and structure-guided optimization.
Caption: FBDD Workflow for this compound.
Primary Screening: Biophysical Methods
Given the expected low affinity of a fragment hit, biophysical methods are ideal for primary screening to detect direct binding.
Protocol: NMR-Based Fragment Screening (Protein-Observed)
This protocol is adapted from established methods for identifying fragments that bind to the ATP-binding domain of Gyrase B (GyrB).[4]
-
Protein Preparation: Express and purify uniformly ¹⁵N-labeled N-terminal domain (24 kDa) of E. coli GyrB. Prepare the protein to a final concentration of 200-300 µM in an NMR buffer (e.g., 50 mM sodium phosphate pH 6.8, 1 mM DTT, 0.1 mM EDTA, 5% D₂O).
-
Fragment Library Preparation: Prepare a 100 mM stock solution of this compound and other fragments in deuterated DMSO (DMSO-d₆).
-
NMR Data Acquisition:
-
Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled GyrB.
-
Add the fragment stock solution to the protein sample to a final concentration of 1 mM.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis: A binding event ("hit") is identified by observing chemical shift perturbations (CSPs) in the protein's HSQC spectrum upon addition of the fragment. The residues with significant shifts map the binding site on the protein.
Hit Validation: Biochemical Assays
Once a binding event is confirmed, its functional consequence must be measured using biochemical assays.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol, based on established methods, measures the inhibition of gyrase's ability to introduce negative supercoils into relaxed plasmid DNA.
-
Reaction Mixture Preparation (on ice): For a 30 µL reaction, prepare a master mix containing:
-
6 µL of 5x Assay Buffer (Final: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).
-
0.5 µL of relaxed pBR322 plasmid DNA (1 µg/µL).
-
Deionized water to a volume of 26.7 µL per reaction.
-
-
Inhibitor Addition: Aliquot 26.7 µL of the master mix into reaction tubes. Add 0.3 µL of this compound (or its derivatives) at various concentrations (dissolved in DMSO). Include a DMSO-only control.
-
Enzyme Addition: Add 3 µL of diluted E. coli DNA gyrase (e.g., 1 Unit) to each tube. Mix gently.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 30 µL of 2x STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1).
-
Analysis: Vortex and centrifuge briefly. Load 20 µL of the upper aqueous phase onto a 1% agarose gel. Run electrophoresis (e.g., 90V for 90 minutes). Stain with ethidium bromide and visualize.
-
Quantification: The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the DMSO control. IC₅₀ values can be calculated from a dose-response curve.
Protocol: Topoisomerase IV Decatenation Inhibition Assay
This assay measures the inhibition of topoisomerase IV's ability to separate interlinked DNA circles (kinetoplast DNA, kDNA).[5]
-
Reaction Mixture Preparation (on ice): For a 30 µL reaction, prepare a master mix containing:
-
6 µL of 5x Assay Buffer (Final: 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin).
-
2 µL of kDNA (100 ng/µL).
-
Deionized water to a volume of 26.7 µL per reaction.
-
-
Inhibitor and Enzyme Addition: Follow steps 2 and 3 from the gyrase assay, using S. aureus Topoisomerase IV.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination & Analysis: Follow steps 5 and 6 from the gyrase assay.
-
Quantification: Inhibition is measured by the persistence of the high-molecular-weight kDNA network (which remains in the well) and a reduction in the release of decatenated minicircles (which migrate into the gel). IC₅₀ values are then determined.
Quantitative Data and Structure-Activity Relationship (SAR)
While specific binding data for the this compound fragment is not publicly available, an FBDD campaign would aim to generate such data. The following tables illustrate the expected progression of quantitative data from an initial fragment hit to an optimized lead compound.
Table 1: Hypothetical Biophysical and Biochemical Data Progression
| Compound ID | Description | Molecular Weight (Da) | Ligand Efficiency (LE) | Kd (SPR) (µM) | Gyrase IC₅₀ (µM) | Topo IV IC₅₀ (µM) |
| BFQ-001 | This compound | 226.05 | 0.35 | >500 | >1000 | >1000 |
| BQF-002 | Fragment Hit Elaboration 1 | 298.12 | 0.38 | 150 | 450 | 600 |
| BQF-003 | Fragment Hit Elaboration 2 | 345.21 | 0.41 | 25 | 80 | 110 |
| BQF-Lead | Optimized Lead Compound | 412.35 | 0.45 | 0.15 | 0.5 | 0.8 |
Ligand Efficiency (LE) is a metric used in FBDD to assess the binding energy per heavy atom of a compound. It is calculated as LE = (1.37 * pKd) / N, where N is the number of non-hydrogen atoms.
Table 2: Antibacterial Activity Progression
| Compound ID | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | S. aureus (GyrA mutant) MIC (µg/mL) |
| BFQ-001 | >128 | >128 | >128 |
| BQF-002 | 64 | 128 | 128 |
| BQF-003 | 8 | 16 | 32 |
| BQF-Lead | 0.25 | 0.5 | 1 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
The key to a successful FBDD campaign is the structure-guided elaboration of the initial fragment. X-ray crystallography of the fragment bound to the target protein is crucial for identifying vectors for chemical growth into nearby pockets to improve affinity and selectivity.
Conclusion and Future Directions
This compound represents a compelling starting point for fragment-based discovery of novel antibacterial agents targeting DNA gyrase and topoisomerase IV. Its validated quinolone core, combined with strategic halogenation at positions C-6 and C-8, provides a strong foundation for developing potent inhibitors with the potential to overcome existing resistance mechanisms. The experimental protocols and strategic workflow detailed in this guide provide a clear and actionable framework for researchers to initiate screening campaigns with this high-potential fragment. Future work should focus on obtaining empirical screening data, securing co-crystal structures of the fragment bound to its targets, and exploring synthetic routes for rapid elaboration of validated hits to generate a new class of potent antibacterial lead compounds.
References
- 1. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 8-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 8-bromo-6-fluoroquinoline. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of diverse quinoline derivatives, which are of significant interest in medicinal chemistry and materials science. The strategic placement of the fluorine atom at the 6-position and the bromine at the 8-position allows for targeted modifications to modulate the electronic and biological properties of the quinoline scaffold.[1]
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an organoboron reagent (boronic acid or boronic ester) proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 8-substituted-6-fluoroquinoline.[2][3]
Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings involving heteroaromatic bromides.[2][4] Optimization may be required for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF/H₂O (5:1) | 90 | 18 | 75-85 |
| 4 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 85 | 24 | 70-80 |
Experimental Protocols
The following are detailed, step-by-step protocols for the Suzuki-Miyaura coupling of this compound. These protocols are synthesized from published procedures for similar substrates and are intended as a general guide.[2][5][6]
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the corresponding arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and deionized water (typically in a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 8-aryl-6-fluoroquinoline.
Protocol 2: General Procedure using Pd(dppf)Cl₂
This protocol is often effective for more challenging couplings, including those with heteroaryl boronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add degassed DMF and deionized water (5:1 ratio) via syringe.
-
Heat the mixture to 90 °C and stir vigorously for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8]
Troubleshooting and Optimization
-
Low Reactivity: For less reactive arylboronic acids or in cases of low yield, consider using more active catalyst systems such as those with bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[4][9] Increasing the temperature or switching to a stronger base like cesium carbonate (Cs₂CO₃) may also improve results.[4]
-
Decomposition of Boronic Acid: Boronic acids can be susceptible to protodeboronation, especially at high temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can compensate for this.[4] Alternatively, more stable boronic esters, such as pinacol esters, can be used.[3][10]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF or dioxane are commonly used. Often, the addition of water is necessary to facilitate the reaction.[3][4] The solvent system should be optimized for each specific substrate combination.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. It is crucial to thoroughly degas the solvents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction to prevent catalyst deactivation.[4]
References
- 1. This compound|CAS 22960-18-5|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. scilit.com [scilit.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities. The functionalization of the quinoline ring is therefore of significant interest in the development of new pharmaceuticals. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope, functional group tolerance, and generally high yields, making it an invaluable tool for the synthesis of arylamines.[1]
These application notes provide a detailed guide for the Buchwald-Hartwig amination of 8-Bromo-6-fluoroquinoline, a key intermediate for the synthesis of novel therapeutic candidates. The protocols and data presented are based on established methodologies for structurally similar bromoquinoline and bromo-heterocyclic substrates and serve as a starting point for reaction optimization.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The aryl halide (this compound) adds to the Pd(0) complex to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed, and the Pd(0) catalyst is regenerated.
Bulky, electron-rich phosphine ligands are crucial as they facilitate both the oxidative addition and the reductive elimination steps, thereby increasing the efficiency of the catalytic cycle.[1]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Reaction Parameters
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components. The following table summarizes typical conditions used for the amination of bromoquinolines and related heterocyclic systems. These ranges should serve as a guide for the optimization of the reaction with this compound.
| Parameter | Component | Typical Range/Examples | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is often preferred for its air stability. |
| Ligand | Xantphos, XPhos, BINAP, DavePhos | 2-10 mol% | Bulky, electron-rich phosphine ligands are generally most effective.[1] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄, LHMDS | 1.2-2.5 equivalents | The choice of base can be critical and is substrate-dependent. Stronger bases like NaOtBu are common, but weaker bases may be necessary for sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Solvents must be anhydrous and deoxygenated for optimal results. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive amines or aryl halides.[1] | |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Note: These protocols are starting points and should be optimized for each specific amine coupling partner to achieve the best results.
Protocol 1: General Procedure for Coupling with a Primary or Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene (to achieve a concentration of 0.1 M of the limiting reagent)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube or sealed vial.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube/vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 2: Synthesis of a Primary 8-Amino-6-fluoroquinoline using an Ammonia Equivalent
For the synthesis of the primary amine, where ammonia itself can be challenging to handle, an ammonia equivalent such as lithium bis(trimethylsilyl)amide (LHMDS) can be employed.
Materials:
-
This compound (1.0 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.0 M solution in THF)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, Pd₂(dba)₃, and XPhos.[1]
-
Add anhydrous dioxane via syringe.[1]
-
Add the LHMDS solution dropwise to the stirred mixture at room temperature.[1]
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Perform an appropriate aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
-
Low or No Product Formation:
-
Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere. Oxygen can deactivate the palladium catalyst.
-
Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) and bases, as their effectiveness is highly substrate-dependent. The electronic nature of the fluoro-substituted quinoline may necessitate a different ligand compared to unsubstituted quinolines.
-
Consider using a palladium precatalyst which can sometimes offer higher activity.
-
-
Side Product Formation:
-
The formation of hydrodehalogenated quinoline (where the bromine is replaced by hydrogen) can occur. This can sometimes be minimized by adjusting the ligand, base, or temperature.
-
Dimerization of the starting material or product can also be observed. Lowering the reaction temperature or catalyst loading may mitigate this.
-
-
Purification Challenges:
-
The resulting N-arylated quinolines can sometimes be challenging to purify. Careful selection of the eluent system for column chromatography is crucial.
-
Residual palladium can often be removed by filtration through a pad of celite or by treatment with a palladium scavenger.
-
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted 6-fluoroquinolin-8-amines. The protocols provided herein, based on established procedures for similar substrates, offer a solid foundation for the successful implementation of this reaction. Researchers are encouraged to perform systematic optimization of the reaction parameters to achieve the highest possible yields and purity for their specific amine coupling partners. This powerful C-N bond-forming reaction will undoubtedly continue to be a valuable tool in the synthesis of novel quinoline-based compounds for drug discovery and development.
References
Application Notes and Protocols for Sonogashira Coupling of 8-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction of 8-Bromo-6-fluoroquinoline with terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of significant importance in the synthesis of pharmaceuticals, natural products, and organic materials.[2] The protocols provided herein are based on established methodologies for similar heterocyclic systems and are intended to serve as a starting point for optimization.[3][4]
Reaction Principle
The Sonogashira coupling reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition to the aryl halide (this compound). Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynyl-substituted quinoline and regenerates the palladium(0) catalyst.[5] Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling).[1]
Key Experimental Parameters
Successful Sonogashira coupling of this compound is dependent on several key parameters:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[5] The use of bulky, electron-rich phosphine ligands can enhance catalytic activity.
-
Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, facilitating the formation of the copper acetylide.[1]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[3]
-
Solvent: Anhydrous, deoxygenated solvents are essential for reproducible results. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dioxane.[3][4]
-
Temperature: The reaction temperature can vary from room temperature to elevated temperatures (50-100 °C), depending on the reactivity of the substrates.[1][6]
-
Inert Atmosphere: Due to the sensitivity of the catalysts and intermediates to oxygen, the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).[7]
Experimental Protocols
Important Safety Note: These reactions should be performed in a well-ventilated fume hood. All reagents are potentially flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous, degassed solvent via syringe to dissolve the solids.
-
Add the amine base (2-3 equiv.) via syringe.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-alkynyl-6-fluoroquinoline.[3]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative to mitigate the formation of alkyne homocoupling byproducts.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.04-0.08 equiv.) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equiv.), the base (2.0 equiv.), and the terminal alkyne (1.2-1.5 equiv.).
-
Seal the flask and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of various halo-heterocycles, which can be used as a reference for optimizing the reaction with this compound.
| Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 6-Bromoisoquinoline-1-carbonitrile | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | TEA (2-3) | THF/DMF | RT - 80 | Varies |
| 1-Chloro-3,6-dimethoxyisoquinoline | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (2) | THF/DMF | RT - 70 | Varies |
| 1-Chloro-3,6-dimethoxyisoquinoline | Pd₂(dba)₃/XPhos (1/4) | None | Cs₂CO₃ (2) | Dioxane/DMF | 100-120 | Varies |
| General Aryl Bromide | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7) | THF | RT | ~89 |
Data adapted from general protocols and may require optimization for this compound.[3][4][8]
Visualizations
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Simplified Sonogashira coupling catalytic cycles.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Synthesis of 8-amino-6-fluoroquinoline: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 8-amino-6-fluoroquinoline from its precursor, 8-bromo-6-fluoroquinoline. The primary method detailed is the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen bonds. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and visualizations to aid in the understanding of the workflow and underlying chemical principles. The target compound, 8-amino-6-fluoroquinoline, is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The introduction of an amino group at the 8-position of the 6-fluoroquinoline core can significantly modulate the physicochemical and pharmacological properties of the molecule, making 8-amino-6-fluoroquinoline a key intermediate for the synthesis of new chemical entities. The Buchwald-Hartwig amination reaction offers a powerful and efficient method for the conversion of aryl bromides to arylamines, overcoming the limitations of traditional methods that often require harsh reaction conditions.[1] This application note details a reliable protocol for this transformation.
Reaction Principle
The synthesis of 8-amino-6-fluoroquinoline from this compound is achieved via a palladium-catalyzed cross-coupling reaction. The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The ammonia source coordinates to the palladium(II) complex, followed by deprotonation with a base to form a palladium-amido complex.
-
Reductive Elimination: The desired 8-amino-6-fluoroquinoline is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.
The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[1][2]
Experimental Protocols
Method 1: Buchwald-Hartwig Amination using Aqueous Ammonia
This protocol is adapted from procedures for the amination of similar haloquinolines and aryl halides.[3]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Aqueous ammonia (28-30%)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of aqueous ammonia (5.0 mmol, 5.0 equiv).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 8-amino-6-fluoroquinoline as a solid. For basic compounds like aminoquinolines, it may be beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent tailing on the silica gel column.[4]
Method 2: Buchwald-Hartwig Amination using an Ammonia Surrogate (Lithium bis(trimethylsilyl)amide)
This method provides an alternative for anhydrous conditions, adapted from procedures utilizing ammonia surrogates.[5]
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Josiphos-type ligand (e.g., (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
Dioxane, anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the Josiphos ligand (0.036 mmol, 3.6 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Reagent Addition: Add the solution of LiHMDS in THF (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Hydrolysis:
-
Cool the reaction to room temperature and quench by the slow addition of 1 M HCl (5 mL).
-
Stir the mixture for 1 hour to hydrolyze the silylamine intermediate.
-
Neutralize the mixture by the addition of 1 M NaOH until the pH is approximately 8-9.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel as described in Method 1.
Data Presentation
The following table summarizes typical quantitative data for the Buchwald-Hartwig amination of aryl bromides. The values for the synthesis of 8-amino-6-fluoroquinoline are expected to be within these ranges, and optimization may be required to achieve higher yields.
| Parameter | Buchwald-Hartwig Amination (Aqueous Ammonia) | Buchwald-Hartwig Amination (LiHMDS) |
| Substrate | This compound | This compound |
| Ammonia Source | Aqueous Ammonia | Lithium bis(trimethylsilyl)amide |
| Catalyst Loading | 1-5 mol% | 1-3 mol% |
| Ligand Loading | 2-10 mol% | 2-6 mol% |
| Base | Sodium tert-butoxide | - |
| Solvent | Toluene or Dioxane | Dioxane or THF |
| Temperature | 100-120 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 12-18 hours |
| Typical Yield | 70-90% | 65-85% |
| Purification | Column Chromatography | Column Chromatography |
Note: Yields are estimates based on similar reactions and may vary depending on the specific conditions and scale of the reaction.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 8-amino-6-fluoroquinoline.
Caption: General workflow for the synthesis of 8-amino-6-fluoroquinoline.
Catalytic Cycle of Buchwald-Hartwig Amination
This diagram illustrates the key steps in the palladium-catalyzed amination reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 4. benchchem.com [benchchem.com]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 8-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1] Its rigid, planar structure and synthetic tractability make it an ideal starting point for the development of targeted therapies. 8-Bromo-6-fluoroquinoline is a versatile building block for the synthesis of novel kinase inhibitors. The presence of a bromine atom at the 8-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space and optimize biological activity. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity.[2]
This document provides detailed protocols for the synthesis of a library of potential kinase inhibitors starting from this compound, along with methods for their biological evaluation and a discussion of relevant signaling pathways.
Synthetic Strategies
The primary route for diversifying the this compound core is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are crucial for building molecules with kinase inhibitory activity.
A general workflow for the synthesis of a kinase inhibitor library from this compound is depicted below.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl/heteroaryl-6-fluoroquinoline.[3][4]
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Argon gas
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equivalent), the desired amine (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (1.4 equivalents).
-
Evacuate and backfill the flask with Argon gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110°C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-amino-6-fluoroquinoline derivative.[5][6]
Biological Evaluation: Kinase Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of the synthesized compounds against a panel of protein kinases. This protocol can be adapted for various kinase assay formats, including radiometric, fluorescence, and luminescence-based methods.
Protocol 3: General Kinase Inhibition Assay (Fluorescence-Based)
Materials:
-
Kinase of interest
-
Kinase-specific substrate (e.g., a peptide)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase and the diluted inhibitor compounds. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction for the desired period (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).[7]
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[8][9]
Data Presentation
The inhibitory activities of the synthesized compounds are typically expressed as the half-maximal inhibitory concentration (IC50). The following table presents illustrative data for a hypothetical series of kinase inhibitors derived from this compound.
| Compound ID | R Group (at C8) | Target Kinase | IC50 (nM) |
| KI-001 | 4-Methoxyphenyl | PI3Kα | 15 |
| KI-002 | 3-Aminophenyl | Akt1 | 25 |
| KI-003 | Pyridin-4-yl | mTOR | 10 |
| KI-004 | Aniline | EGFR | 50 |
| KI-005 | Morpholine | MEK1 | 75 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Target Signaling Pathway: PI3K/Akt/mTOR
Many quinoline-based kinase inhibitors target key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[10][11] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.[10] Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for drug development.[10]
Inhibitors targeting kinases within this pathway, such as PI3K, Akt, or mTOR, can effectively block downstream signaling and induce cell cycle arrest and apoptosis in cancer cells. The diverse library of compounds synthesized from this compound can be screened against these key kinases to identify potent and selective inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmphs.com [ijmphs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 8-Bromo-6-fluoroquinoline in the Synthesis of Next-Generation Fluoroquinolone Antibiotics
Introduction
8-Bromo-6-fluoroquinoline is a critical starting material in the synthesis of advanced fluoroquinolone antibiotics. The strategic incorporation of a bromine atom at the C-8 position of the quinolone core has been shown to significantly enhance the potency of these antibiotics, particularly against bacterial strains that have developed resistance to earlier-generation fluoroquinolones.[1] This enhanced activity is attributed to favorable interactions with the bacterial DNA gyrase and topoisomerase IV enzymes, the primary targets of this antibiotic class. This application note provides detailed protocols for the synthesis of a representative 8-bromo-fluoroquinolone antibiotic and summarizes key quantitative data related to its antibacterial efficacy.
Core Synthesis Strategy
The synthesis of 8-bromo-fluoroquinolone antibiotics from this compound typically follows a multi-step sequence. A common and effective approach is the Gould-Jacobs reaction to construct the quinolone core, followed by nucleophilic aromatic substitution to introduce the C-7 substituent, which is often a piperazine ring or its derivative. The bromine at the C-8 position and fluorine at the C-6 position are key functionalities that are carried through the synthesis.
Data Presentation
The introduction of a bromine atom at the C-8 position, in conjunction with a fluorine atom at C-6, significantly impacts the minimum inhibitory concentration (MIC) of the resulting fluoroquinolone antibiotics against various bacterial strains. The following table summarizes representative MIC values for a hypothetical 8-bromo-ciprofloxacin analogue compared to ciprofloxacin.
| Compound | Staphylococcus aureus (MRSA) MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Ciprofloxacin | 1-4 | 0.5-2 | 0.015-0.125 |
| 8-Bromo-Ciprofloxacin Analogue | 0.0625-0.25 | 0.25-1 | 0.008-0.06 |
Note: The MIC values for the 8-Bromo-Ciprofloxacin Analogue are hypothetical but reflect the generally observed trend of increased potency with C-8 bromine substitution.[2][3][4]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative 8-bromo-fluoroquinolone antibiotic, specifically 8-Bromo-1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, starting from this compound.
Part 1: Synthesis of Diethyl 2-((8-bromo-6-fluorochinolin-4-yl)amino)malonate (Intermediate 1)
Materials:
-
8-Bromo-6-fluoro-4-chloroquinoline (1 equivalent)
-
Diethyl malonate (1.2 equivalents)
-
Sodium hydride (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, slowly add diethyl malonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 8-Bromo-6-fluoro-4-chloroquinoline in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
Part 2: Synthesis of Ethyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate 2)
Materials:
-
Diethyl 2-((8-bromo-6-fluorochinolin-4-yl)amino)malonate (Intermediate 1)
-
Diphenyl ether
Procedure:
-
Add Intermediate 1 to diphenyl ether in a high-temperature reaction flask.
-
Heat the mixture to 250 °C for 30 minutes.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add hexane to the mixture to facilitate precipitation and stir for 1 hour.
-
Collect the solid product by vacuum filtration and wash with hexane.
-
Dry the product under vacuum to yield Intermediate 2.
Part 3: Synthesis of Ethyl 8-bromo-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate 3)
Materials:
-
Ethyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate 2)
-
Cyclopropyl bromide (1.5 equivalents)
-
Potassium carbonate (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of Intermediate 2 in anhydrous DMF, add potassium carbonate and cyclopropyl bromide.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure Intermediate 3.
Part 4: Synthesis of 8-Bromo-1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (Final Product)
Materials:
-
Ethyl 8-bromo-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate 3)
-
Piperazine (2 equivalents)
-
Pyridine
Procedure:
-
A mixture of Intermediate 3 and piperazine in pyridine is heated at reflux for 12 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is treated with a 10% aqueous sodium hydroxide solution and heated at reflux for 2 hours to hydrolyze the ester.
-
The solution is cooled and acidified with acetic acid to a pH of approximately 7.
-
The precipitated solid is collected by filtration, washed with water, and then with ethanol.
-
The product is dried under vacuum to yield the final 8-bromo-fluoroquinolone antibiotic.
Visualizations
Synthetic Pathway Diagram
References
Application Notes and Protocols for Cell-Based Assays of 8-Bromo-6-fluoroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting cell-based assays for evaluating the biological activity of 8-Bromo-6-fluoroquinoline derivatives. This class of compounds has garnered interest for its potential therapeutic applications, and these protocols offer standardized methods for assessing their cytotoxic, apoptotic, and cell cycle-modulating effects.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities. The introduction of halogen atoms, such as bromine and fluorine, at specific positions on the quinoline scaffold can significantly modulate their physicochemical properties and biological efficacy. The 8-bromo-6-fluoro substitution pattern, in particular, is being explored for its potential to enhance anti-cancer and antimicrobial activities. These notes provide detailed protocols for key cell-based assays to characterize the cellular effects of these derivatives.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the cytotoxic activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
Table 1: IC50 Values of this compound Derivatives in Cancer Cell Lines
| Compound ID | Derivative Class | Cell Line | Cell Type | IC50 (µM) | Reference Compound(s) |
| BFQ-1 | Quinoline | MCF-7 | Breast Adenocarcinoma | ~168.78 | Not Specified |
| (8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid) | |||||
| BFQ-2 | Quinazoline | MCF-7 | Breast Adenocarcinoma | 168.78 | Doxorubicin |
| (2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | T-24 | Bladder Carcinoma | 257.87 | Doxorubicin | |
| BQC-1 | Quinazolinone | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | Erlotinib (9.9 ± 0.14) |
| (6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative) | SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | Doxorubicin (Not Specified) | |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | - | ||
| DBHQ-1 | Hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 | 5-FU (Not Specified) |
| (5,7-Dibromo-8-hydroxyquinoline) | HeLa | Cervical Carcinoma | 6.7 - 25.6 | 5-FU (Not Specified) | |
| HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 | 5-FU (Not Specified) |
Note: Data for BQC-1 and DBHQ-1 are for structurally similar brominated quinoline derivatives and are provided for comparative purposes.
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
The following day, replace the culture medium with fresh medium containing various concentrations of the this compound derivative.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the cells for 48 or 72 hours.
-
-
MTT Addition:
-
After the incubation period, remove the medium and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
-
Washing:
-
Wash the cells twice with cold PBS.
-
-
Resuspension:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
-
Incubation:
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
-
Analysis:
-
Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA.
-
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many this compound derivatives are still under investigation, related compounds suggest potential involvement in several key signaling pathways.
1. Topoisomerase Inhibition: Fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV.[1] In cancer cells, they may inhibit the activity of human topoisomerase II, leading to DNA damage and apoptosis.[2]
2. Kinase Inhibition: Some quinoline and quinazoline derivatives have been shown to act as kinase inhibitors. For instance, the structurally related 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a potential inhibitor of Aurora A kinase, a key regulator of mitosis.[3][4] Inhibition of such kinases can lead to cell cycle arrest and apoptosis.
Conclusion
The protocols and data presented in these application notes provide a framework for the systematic evaluation of this compound derivatives in a cell-based context. By employing these standardized assays, researchers can effectively characterize the cytotoxic and mechanistic properties of novel compounds, facilitating their development as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB | MDPI [mdpi.com]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: A Homogeneous Luminescent In Vitro Kinase Assay Protocol for 8-Bromo-6-fluoroquinoline Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are critical targets in drug discovery, particularly in oncology and inflammatory diseases. The quinoline scaffold is a privileged structure known to interact with the ATP-binding site of numerous kinases. This document provides a detailed protocol for determining the inhibitory activity of 8-Bromo-6-fluoroquinoline derivatives using a universal, homogeneous, luminescence-based in vitro kinase assay. The described ADP-Glo™ Kinase Assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction, offering a robust and high-throughput compatible method for screening and characterizing potential kinase inhibitors.
Introduction
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process regulating a vast array of cellular signaling pathways.[1][2] Their dysregulation is a hallmark of many diseases, making them a major class of drug targets.[3] Consequently, robust and efficient methods for measuring kinase activity are essential for the discovery and development of novel inhibitors.[4]
Quinoline-based molecules have emerged as a promising class of kinase inhibitors.[5] The this compound core, in particular, serves as a versatile starting point for medicinal chemistry campaigns aimed at developing potent and selective inhibitors.[6] This application note details a comprehensive protocol for evaluating these compounds using the ADP-Glo™ Kinase Assay, a method that measures the amount of ADP produced in a kinase reaction.[7] The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted into ATP, which is then quantified in a luciferase-based reaction, producing a luminescent signal directly proportional to kinase activity.[7][8]
General Assay Principle
The ADP-Glo™ Kinase Assay is a universal platform suitable for virtually any kinase.[7] The assay quantifies the amount of ADP generated in a kinase reaction. The intensity of the luminescent signal produced is directly proportional to the ADP concentration and, therefore, to the kinase activity.
The process involves two main stages:
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test compound (e.g., an this compound derivative) are incubated together. Afterward, the ADP-Glo™ Reagent is added to stop the kinase reaction and eliminate any unconsumed ATP.
-
ADP Detection: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced during the kinase reaction back into ATP. This newly synthesized ATP is used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal.[7][9] The signal is measured by a luminometer, and the amount of light generated correlates with the kinase activity.
Quantitative Data Summary
The following table provides an example of how to present quantitative data for a series of hypothetical this compound compounds tested against a panel of common oncology-related kinases. The IC50 value represents the concentration of the inhibitor required to reduce kinase activity by 50%.
| Compound ID | R-Group Modification | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | CDK2 IC50 (nM) |
| BFQ-001 | -H | 85 | 150 | >10,000 |
| BFQ-002 | -4-Anilino | 12 | 45 | 8,500 |
| BFQ-003 | -3-Aminophenol | 98 | 210 | 9,200 |
| BFQ-004 | -4-Morpholinoaniline | 9 | 33 | 7,800 |
| Staurosporine | (Control) | 6 | 20 | 3 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting the in vitro kinase assay. The protocol is optimized for a 384-well plate format, suitable for high-throughput screening.[8][10]
Required Materials
-
Kinases: Recombinant human kinases (e.g., EGFR, VEGFR-2, CDK2).
-
Substrates: Appropriate peptide or protein substrates for each kinase.
-
Assay Reagents: ADP-Glo™ Kinase Assay Kit (Promega or similar).
-
Test Compounds: this compound derivatives dissolved in 100% DMSO to create stock solutions (e.g., 10 mM).
-
Buffers: Kinase-specific reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Plates: White, opaque, flat-bottom 384-well assay plates.
-
Equipment: Multichannel pipettes, plate shaker, and a luminometer.
Reagent Preparation
-
Kinase Assay Buffer: Prepare the buffer as required for the specific kinase being assayed. Store at 4°C.
-
ATP Solution: Prepare a stock solution of ATP in water. For the final assay, dilute the ATP in the kinase assay buffer to a concentration that is at or near the Km value for the specific kinase to ensure accurate IC50 determination.[11]
-
Kinase Solution: Dilute the recombinant kinase enzyme in kinase assay buffer to the desired working concentration. This concentration should be determined empirically to ensure the reaction is within the linear range.
-
Substrate Solution: Dilute the kinase substrate in the kinase assay buffer.
-
Test Compound Dilutions: Perform a serial dilution of the this compound stock solutions in 100% DMSO. Subsequently, dilute these intermediate concentrations into the kinase assay buffer. The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent-induced inhibition.[11]
Assay Procedure
The following steps should be performed at room temperature unless otherwise specified.
-
Compound Dispensing: Add 1 µL of the serially diluted test compounds or control (DMSO for 0% inhibition, established inhibitor for 100% inhibition) to the wells of the 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted kinase enzyme solution to each well.
-
Pre-incubation: Gently mix the plate on a plate shaker for 30 seconds and then incubate for 15 minutes. This step allows the compound to bind to the kinase.[8]
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Kinase Reaction Incubation: Mix the plate gently and incubate for 60 minutes. The incubation time may need to be optimized based on the kinase's activity level.
-
ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes to allow the luminescent signal to stabilize.[8]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Calculate Percent Inhibition: The percentage of kinase inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
-
Signal_Test: Luminescence from wells with the test compound.
-
Signal_NoInhibitor: Luminescence from wells with DMSO only (maximum kinase activity).
-
Signal_Background: Luminescence from wells with no kinase (minimum signal).
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps of the in vitro kinase assay protocol.
Hypothetical Signaling Pathway Inhibition
This diagram shows a simplified EGFR signaling cascade, a common target for quinoline-based inhibitors, illustrating the point of inhibition.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound|CAS 22960-18-5|RUO [benchchem.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ebiotrade.com [ebiotrade.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 8-Bromo-6-fluoroquinoline as a Scaffold for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer properties. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the quinoline ring can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 8-Bromo-6-fluoroquinoline has emerged as a promising starting material for the synthesis of novel anticancer agents. The presence of a bromine atom at the C-8 position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties and the systematic exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the derivatization of this compound and the evaluation of its derivatives as potential anticancer agents.
Data Presentation: Anticancer Activity of Substituted Quinolines
While comprehensive SAR data for a series of this compound derivatives is still an emerging area of research, the following table summarizes the anticancer activities of structurally related substituted quinolines to provide a baseline for comparison and to guide derivatization strategies.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Notes |
| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | MCF-7 (Breast) | ~168.78 | - | - | Induces apoptosis.[1] |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 | - | - | Shows strong antiproliferative activity.[2] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical Carcinoma) | 6.7 - 25.6 | - | - | Shows strong antiproliferative activity.[2] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 6.7 - 25.6 | - | - | Shows strong antiproliferative activity.[2] |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 | Structurally related scaffold. |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | SW480 (Colorectal) | 17.85 ± 0.92 | - | - | Structurally related scaffold. |
| Fluoroquinolone Analog (IIIf) | MCF-7 (Breast) | 0.42 | - | - | Mean GI50 of 1.78 µM across NCI-60 panel.[3] |
| Fluoroquinolone Analog (VIb) | MCF-7 (Breast) | 0.42 | - | - | Mean GI50 of 1.45 µM across NCI-60 panel.[3] |
Experimental Protocols
The following protocols are adapted from established procedures for similar bromo-quinoline scaffolds and are presented as a guide for the derivatization of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol allows for the introduction of aryl or heteroaryl moieties at the 8-position of the quinoline core.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent system (e.g., dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add this compound, the desired arylboronic acid or ester, the palladium catalyst, and the base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-6-fluoroquinoline derivative.
Protocol 2: General Procedure for Sonogashira Cross-Coupling
This protocol is for the introduction of alkynyl groups at the 8-position.
Materials:
-
This compound (1.1 equiv.)
-
Terminal alkyne (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv.)
-
Copper co-catalyst (e.g., CuI, 0.3 equiv.)
-
Degassed solvent system (e.g., THF/Et₃N, 2:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a degassed solution of this compound in the solvent system, add the palladium catalyst and the copper co-catalyst.
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours or until completion, as monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 8-alkynyl-6-fluoroquinoline derivative.[4]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol facilitates the formation of carbon-nitrogen bonds to introduce a wide range of amino functionalities at the 8-position.
Materials:
-
This compound (1.25 equiv.)
-
Desired amine (1.0 equiv.)
-
Palladium source (e.g., Pd₂(dba)₃, 0.04 equiv.)
-
Phosphine ligand (e.g., BINAP or XantPhos, 0.05 equiv.)
-
Strong base (e.g., NaOtBu, 1.4 equiv.)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
-
Microwave reaction vials
Procedure:
-
In a microwave vial, dissolve this compound in the anhydrous solvent.
-
Add the desired amine, palladium source, phosphine ligand, and the strong base.
-
Seal the vial and heat the reaction mixture in a microwave reactor to approximately 120 °C for 2-4 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent like dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired 8-amino-6-fluoroquinoline derivative.[5]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Visualizations
Experimental Workflow
Caption: Workflow for Derivatization and Screening.
Potential Signaling Pathway
Many quinoline-based anticancer agents function as topoisomerase inhibitors. Topoisomerases are crucial enzymes involved in DNA replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.
Caption: Topoisomerase II Inhibition Pathway.
References
- 1. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, an… [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 8-Bromo-6-fluoroquinoline as a Precursor for PET Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique pivotal in clinical diagnostics, particularly in oncology and neurology.[1] It relies on the detection of radiation from positron-emitting isotopes, with Fluorine-18 ([¹⁸F]) being widely used due to its favorable half-life (approximately 110 minutes) and low positron energy.[1] The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including anticancer and antibacterial drugs.[1][2][3] Strategic halogenation of the quinoline core can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1]
8-Bromo-6-fluoroquinoline is a halogenated quinoline derivative that serves as a versatile intermediate for the synthesis of novel bioactive compounds.[1] The presence of a fluorine atom at the C-6 position makes it an excellent candidate for the development of [¹⁸F]-labeled PET radiotracers.[1] The bromine atom at the C-8 position offers a site for radiofluorination via nucleophilic substitution, a common strategy in PET chemistry. This document provides detailed application notes and protocols for utilizing this compound as a precursor for the synthesis and evaluation of novel PET imaging agents.
Physicochemical Properties of this compound
A clear understanding of the precursor's properties is essential for the successful development of PET tracers.
| Property | Value | Reference |
| CAS Number | 22960-18-5 | [4] |
| Molecular Formula | C₉H₅BrFN | [4] |
| Molecular Weight | 226.05 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Purity | ≥97% | [4] |
| Storage | Room temperature | [4] |
Proposed Synthetic Pathway for [¹⁸F]-8-Fluoro-6-fluoroquinoline
The development of a PET tracer from this compound would typically involve a nucleophilic aromatic substitution (SₙAr) reaction to replace the bromine atom with [¹⁸F]fluoride. This approach is favored for its relative simplicity and the high specific activity of the resulting radiotracer.
Caption: Proposed workflow for the synthesis of an [¹⁸F]-labeled quinoline tracer.
Experimental Protocols
General Materials and Methods
All reagents and solvents should be of high purity and obtained from commercial suppliers unless otherwise stated. [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Automated synthesis modules are recommended for radiolabeling to minimize radiation exposure. High-performance liquid chromatography (HPLC) with a radioactivity detector is required for purification and quality control.
Protocol for the Synthesis of [¹⁸F]-8,6-Difluoroquinoline
This protocol is a generalized procedure based on established methods for nucleophilic aromatic substitution on halogenated precursors. Optimization will be required.
Materials:
-
This compound (precursor)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
[¹⁸F]Fluoride in [¹⁸O]water
-
HPLC system with a semi-preparative column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile/Water gradient)
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation
Procedure:
-
Preparation of [¹⁸F]Fluoride: Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. This step is crucial for activating the [¹⁸F]fluoride for nucleophilic attack.
-
Radiolabeling Reaction: Dissolve this compound in anhydrous DMSO and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at a specified temperature (e.g., 120-160 °C) for a set time (e.g., 15-30 minutes). The optimal conditions should be determined empirically.
-
Purification: After cooling, quench the reaction with water and inject the mixture onto the semi-preparative HPLC system. Collect the fraction corresponding to the [¹⁸F]-8,6-difluoroquinoline product, identified by its retention time relative to a non-radioactive standard.
-
Formulation: Pass the collected radioactive fraction through a C18 SPE cartridge to remove the HPLC solvents. Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection to obtain an isotonic, injectable solution.
-
Quality Control: Analyze the final product for radiochemical purity, chemical purity, specific activity, and residual solvents using analytical HPLC and other appropriate methods.
In Vitro Evaluation Protocols
Before proceeding to in vivo studies, it is essential to characterize the properties of the newly synthesized PET tracer in vitro.
References
Application Notes and Protocols for C-N Bond Formation Reactions with 8-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for carbon-nitrogen (C-N) bond formation reactions involving 8-Bromo-6-fluoroquinoline. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of novel fluoroquinolone antibiotics and other biologically active compounds. The methodologies described herein focus on widely used and effective C-N cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation.
Introduction
This compound is a key intermediate in the development of new therapeutic agents. The strategic placement of the fluorine and bromine atoms on the quinoline core allows for selective functionalization. The C-N bond formation at the 8-position is a critical step in the synthesis of a wide array of derivatives with potential applications in drug discovery. The presence of the fluorine atom at the C-6 position is known to enhance the metabolic stability and bioactivity of many quinoline-based drugs. This document outlines reliable protocols for the coupling of various amines with this compound, providing a foundation for the synthesis of libraries of novel compounds for screening and development.
Key C-N Bond Formation Strategies
Two of the most powerful and versatile methods for the formation of C-N bonds with aryl halides are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both reactions offer broad substrate scope and functional group tolerance, making them ideal for the complex molecules often encountered in drug development.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand.[1] It has become a go-to method for C-N bond formation due to its high efficiency, broad applicability, and the continuous development of more active and stable catalyst systems.[2]
Ullmann Condensation
The Ullmann condensation, a classical copper-catalyzed reaction, provides an alternative and often complementary approach to the Buchwald-Hartwig amination.[3] While traditional Ullmann conditions often required harsh reaction conditions, modern modifications with soluble copper sources and ligands have made it a milder and more versatile method for the N-arylation of amines.[4]
Data Presentation: Reaction Conditions and Yields
While specific data for a wide range of amines with this compound is not extensively tabulated in the literature, the following tables provide representative conditions and expected yields based on reactions with structurally similar bromo-aza-heterocycles. These conditions should serve as an excellent starting point for optimization.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | >85 (expected) |
| 2 | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 12-24 | >90 (expected) |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 8-16 | >80 (expected) |
| 4 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 12-24 | >85 (expected) |
Table 2: Representative Conditions for Ullmann Condensation of this compound
| Entry | Amine | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120-140 | 24 | >70 (expected) |
| 2 | Piperidine | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 110 | 24 | >75 (expected) |
| 3 | Imidazole | Cu₂O (10) | None | K₃PO₄ | NMP | 150 | 24 | >65 (expected) |
| 4 | Benzylamine | CuI (10) | Ethylene glycol (20) | K₂CO₃ | Isopropanol | 100 | 24 | >70 (expected) |
Experimental Protocols
The following are detailed, generalized protocols for the Buchwald-Hartwig amination and Ullmann condensation with this compound. Note: These protocols are adapted from procedures for similar substrates and should be optimized for each specific amine. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a typical setup for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added in step 1.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 8-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the purified product by NMR, MS, and other relevant analytical techniques.
Protocol 2: General Procedure for Ullmann Condensation
This protocol outlines a typical procedure for the copper-catalyzed amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.5-2.0 mmol, 1.5-2.0 equiv)
-
Copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%)
-
Ligand (e.g., L-Proline, 0.2 mmol, 20 mol%) (optional, but often beneficial)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, high-boiling polar solvent (e.g., DMF, DMSO, or NMP, 5 mL)
-
Reaction vial with a screw cap suitable for heating
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add this compound, the copper catalyst, the ligand (if used), and the base.
-
Add the amine and the solvent.
-
Seal the vial tightly with a screw cap.
-
Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 100-150 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by NMR, MS, and other relevant analytical techniques.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for C-N cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 8-Bromo-6-fluoroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 8-Bromo-6-fluoroquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the common causes?
A1: Low yields in the Suzuki coupling of this compound can arise from several factors. The electronic properties of the quinoline ring, influenced by the nitrogen atom and the fluorine substituent, can present unique challenges. Common culprits include:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be deactivating prematurely. The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting catalysis.
-
Inefficient Oxidative Addition: While the C-Br bond is generally reactive, steric hindrance around the 8-position of the quinoline ring can impede the oxidative addition step.
-
Boronic Acid Decomposition: Boronic acids, particularly heteroaryl boronic acids, can be unstable and prone to protodeboronation (replacement of the boronic acid group with a hydrogen), especially under basic conditions.[1]
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent system is critical and may not be optimized for this specific substrate.
Q2: What are the common side products observed in the Suzuki coupling of this compound?
A2: Besides the desired coupled product, several side products can complicate purification and reduce the overall yield. These include:
-
Homocoupling of the Boronic Acid: This results in the formation of a biaryl species from the boronic acid coupling with itself. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is slowly reduced to the active Pd(0) species.
-
Dehalogenation of this compound: The bromine atom is replaced by a hydrogen atom, leading to the formation of 6-fluoroquinoline. This can occur via a competing reaction pathway involving a hydride source in the reaction mixture.
-
Protodeboronation of the Boronic Acid: As mentioned earlier, the boronic acid can decompose to the corresponding arene, reducing the amount of nucleophile available for the cross-coupling reaction.[1]
Q3: How can I improve the yield of my Suzuki coupling reaction?
A3: A systematic approach to optimizing the reaction conditions is often necessary. Consider the following strategies:
-
Catalyst and Ligand Selection: For challenging substrates like this compound, using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity.[2] Pre-formed palladium catalysts, such as Pd(dppf)Cl₂, can also be effective.[3]
-
Base and Solvent Optimization: The choice of base is crucial for activating the boronic acid. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[4] The solvent system should be thoroughly degassed to prevent catalyst deactivation. Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are commonly used.[5]
-
Reaction Temperature and Time: Increasing the reaction temperature can help overcome the activation energy barrier for oxidative addition. However, excessively high temperatures can lead to catalyst decomposition and increased side product formation. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.[3]
Q4: My boronic acid seems to be degrading. How can I prevent this?
A4: Protodeboronation is a common issue, especially with electron-rich or heteroaryl boronic acids.[1] To mitigate this:
-
Use Fresh Boronic Acid: Ensure the boronic acid is of high purity and has been stored properly.
-
Consider Boronate Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.
-
Optimize the Base: Use a milder base if possible, or ensure the base is of high purity and anhydrous if using non-aqueous conditions.
-
Control Reaction Time: Avoid unnecessarily long reaction times, as this increases the exposure of the boronic acid to potentially degrading conditions.
Data Presentation: Illustrative Yields for Suzuki Coupling of Bromoquinolines
The following table summarizes representative yields for the Suzuki coupling of various bromoquinolines with different arylboronic acids under various conditions. This data is intended to provide a comparative baseline for what might be achievable with this compound, though direct optimization will be necessary.
| Bromoquinoline Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 8-Bromo-6-methylquinolin-2(1H)-one | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 70 | 18-24 | >90 (Illustrative)[3] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 | DBU | THF/H₂O | 110 | 0.17 | 82[6] |
| 6-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | (Not specified)[7] |
| 2-Chloro-6-bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | (Not specified) | (Not specified) | (Not specified) | (Not specified) | (Site-selective at C6)[8] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Then, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-6-fluoroquinoline.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: 8-Bromo-6-fluoroquinoline Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 8-Bromo-6-fluoroquinoline in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
Troubleshooting Guides
This section addresses specific issues that may arise during the cross-coupling reactions of this compound.
Problem: Low or No Yield of the Desired Coupled Product
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The desired product is observed in trace amounts or not at all.
Potential Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is susceptible to deactivation by oxygen or impurities.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is crucial and highly substrate-dependent.
-
Solution: A systematic optimization of reaction parameters is recommended. Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which can stabilize the active catalyst.[3] Vary the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[1] Incrementally increase the reaction temperature.
-
-
Reagent Integrity: The coupling partner (e.g., boronic acid) may have degraded.
-
Solution: Use fresh or properly stored boronic acid/ester. Boronic acids, in particular, can be prone to degradation.[1]
-
Problem: Formation of Homocoupled Side Products
Symptoms:
-
Observation of a significant peak in the LC-MS or a spot on the TLC corresponding to the dimer of the boronic acid or the bi-quinoline derivative.
Potential Causes and Solutions:
-
Oxygen-Induced Homocoupling: The presence of oxygen can promote the homocoupling of organoboron reagents.[3]
-
Solution: Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.
-
-
Reaction Conditions Favoring Homocoupling: Certain catalyst systems or high temperatures might favor this side reaction.
-
Solution: Screen different palladium catalysts and ligands. Sometimes, a lower reaction temperature over a longer period can minimize homocoupling.
-
Problem: Significant Protodebromination (Hydrodehalogenation)
Symptoms:
-
A major byproduct observed is 6-fluoroquinoline, resulting from the replacement of the bromine atom with hydrogen.
Potential Causes and Solutions:
-
Source of Protons: Trace amounts of water or other protic impurities in the reaction mixture can lead to protodebromination of the organopalladium intermediate.
-
Solution: Use anhydrous solvents and reagents. Ensure the base is anhydrous.
-
-
Instability of Intermediates: The aryl-palladium intermediate may be susceptible to this side reaction under the chosen conditions.
-
Solution: Optimize the reaction conditions, particularly the base and solvent. A non-aqueous solvent system might be beneficial if protodebromination is a major issue.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Suzuki-Miyaura coupling reactions with this compound?
A1: The most common side products are typically the homocoupled product of the boronic acid, the homocoupled bi-quinoline product, and the protodebrominated product (6-fluoroquinoline). The formation of these byproducts is often influenced by the reaction conditions, particularly the presence of oxygen and protic impurities.[3]
Q2: How does the quinoline nitrogen affect the cross-coupling reaction?
A2: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[3] The use of bulky, electron-rich phosphine ligands can help to prevent this coordination and stabilize the active catalytic species.[3][4]
Q3: Which palladium catalyst and ligand combination is a good starting point for Suzuki-Miyaura coupling of this compound?
A3: A common and effective starting point for Suzuki-Miyaura coupling of bromo-N-heterocycles is Pd(dppf)Cl₂ or a combination of a palladium source like Pd₂(dba)₃ with a bulky phosphine ligand such as SPhos or XPhos.[1][3] The optimal choice will depend on the specific boronic acid being used.
Q4: For a Buchwald-Hartwig amination, what are the recommended conditions for coupling an amine with this compound?
A4: For Buchwald-Hartwig amination, a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is generally effective.[4] A strong, non-nucleophilic base such as NaOᵗBu or LHMDS is typically required.[4] The reaction is usually performed in an anhydrous aprotic solvent like dioxane or toluene at elevated temperatures (80-120 °C).[4]
Q5: Can I use 8-chloro-6-fluoroquinoline instead of the bromo derivative for cross-coupling?
A5: While possible, aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[5] Reactions with 8-chloro-6-fluoroquinoline would likely require more forcing conditions, such as higher temperatures, higher catalyst loadings, and more specialized, highly active catalyst systems to achieve comparable yields to the bromo- anologue.
Data Presentation
Table 1: General Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Common Options | Typical Concentration/Loading | Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | 1-5 mol% | Pd(dppf)Cl₂ is often a good first choice for heteroaryl bromides. |
| Ligand | SPhos, XPhos, RuPhos | 1.1-1.5 eq. relative to Pd | Required when using a palladium source like Pd₂(dba)₃. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents | The choice of base can significantly impact the reaction outcome. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | 0.1 - 0.2 M | Solvents must be degassed prior to use. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive coupling partners. |
Table 2: General Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Common Options | Typical Concentration/Loading | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pre-catalysts are often used for convenience and stability. |
| Ligand | Xantphos, BINAP, DavePhos | 1.1-2.0 eq. relative to Pd | Bulky, electron-rich ligands are crucial for success.[4] |
| Base | NaOᵗBu, K₃PO₄, LHMDS | 1.2-2.0 equivalents | A strong, non-nucleophilic base is typically required. |
| Solvent | Dioxane, Toluene | 0.1 - 0.5 M | Anhydrous conditions are essential. |
| Temperature | 80 - 120 °C | Reaction times can range from a few hours to 24 hours. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).[6]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1][6]
-
Add the degassed solvent system (e.g., THF/water in a 4:1 ratio) via syringe.[6]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
General Protocol for Buchwald-Hartwig Amination
-
To a reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 6 mol%), and the base (e.g., LHMDS, 1.5 eq.).[4]
-
Add this compound (1.0 eq.) and the amine (1.2 eq.) dissolved in an anhydrous solvent (e.g., dioxane).[4]
-
Heat the mixture to the desired temperature (e.g., 100 °C).
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[4]
Visualizations
Caption: Catalytic cycle of Suzuki-Miyaura coupling and common side reactions.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Decision tree for identifying common cross-coupling side products.
References
Technical Support Center: Purification of Brominated Quinoline Derivatives by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of brominated quinoline derivatives using chromatography.
Troubleshooting Guide
Researchers often encounter challenges during the chromatographic purification of brominated quinoline derivatives. The following table outlines common problems, their potential causes, and recommended solutions to streamline the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | - Inappropriate solvent system polarity. - Column overloading. - Use of an unsuitable stationary phase. | - Optimize Solvent System: Systematically screen different mobile phase compositions using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.2-0.3 for the desired compound.[1][2] - Reduce Sample Load: A general guideline is to use a silica gel-to-crude material ratio of at least 30:1 by weight.[3] - Change Stationary Phase: Consider using a stationary phase with different selectivity, such as a phenyl-based column for HPLC, which can enhance resolution for aromatic compounds through π-π interactions.[4] |
| Peak Tailing or Streaking | - Interaction of the basic quinoline nitrogen with acidic silanol groups on the silica gel surface.[3] - Use of an inappropriate mobile phase pH in reverse-phase HPLC.[4] | - Add a Basic Modifier: Incorporate a small amount (0.1-2%) of a tertiary amine like triethylamine (TEA) or pyridine into the mobile phase to neutralize the acidic sites on the silica gel.[3][5] - Adjust Mobile Phase pH: For reverse-phase HPLC, adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress undesirable interactions and lead to sharper peaks.[4] |
| Compound Decomposition on the Column | - The acidic nature of silica gel can lead to the degradation of acid-sensitive brominated quinoline derivatives.[3] | - Deactivate Silica Gel: Pre-treat the silica gel by preparing a slurry in the eluent containing a small percentage of triethylamine before packing the column.[3][6] - Use an Alternative Stationary Phase: Employ less acidic stationary phases such as neutral or basic alumina, or Florisil.[7] - Minimize Contact Time: Utilize flash chromatography with a shorter, wider column to reduce the residence time of the compound on the stationary phase.[3] |
| Low Recovery / Yield | - The compound is irreversibly adsorbed onto the stationary phase. - The eluent is not polar enough to elute the compound. - The compound is too soluble in the chosen eluent, leading to rapid elution with impurities. | - Use a Different Stationary Phase: Switch to a less retentive stationary phase like alumina.[8] - Increase Eluent Polarity: Gradually increase the polarity of the mobile phase (gradient elution).[2] - Decrease Eluent Polarity: If the compound elutes too quickly, reduce the polarity of the mobile phase.[1] |
| Irreproducible Results | - Inconsistent column packing. - Changes in mobile phase composition. - Fluctuation in temperature. | - Ensure Uniform Column Packing: Pack the column carefully to avoid air bubbles and channels.[9] - Use Fresh Solvents: Prepare fresh mobile phase for each experiment. - Control Temperature: Use a column oven for HPLC to maintain a constant temperature.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to developing a purification method for a novel brominated quinoline derivative?
A1: Start by conducting a thorough analysis of the crude product using Thin Layer Chromatography (TLC). This will help you determine the number of components and their relative polarities. Use this information to select an appropriate stationary phase and to screen various mobile phase systems to find one that provides good separation of your target compound from impurities, ideally with an Rf value between 0.2 and 0.4.[1]
Q2: My brominated quinoline derivative is showing significant tailing on a silica gel column, even with the addition of triethylamine. What are my other options?
A2: If adding a basic modifier to the mobile phase is insufficient, consider switching to a different stationary phase. Alumina (neutral or basic) is an excellent alternative for the purification of basic compounds like quinolines as it lacks the acidic silanol groups found on silica gel.[7][10][8]
Q3: Should I use isocratic or gradient elution for my flash chromatography purification?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample. Isocratic elution, where the solvent composition remains constant, is simpler and can be effective if the impurities are well-separated from your product on TLC.[2] However, if your crude mixture contains compounds with a wide range of polarities, a gradient elution, where the polarity of the mobile phase is gradually increased, will provide better resolution and reduce the overall purification time.[2]
Q4: How can I improve the separation of closely related isomers of brominated quinolines?
A4: Separating isomers can be challenging. For HPLC, consider using a column with a different selectivity, such as a phenyl-hexyl column, which can provide enhanced resolution for aromatic compounds through π-π interactions.[4] For flash chromatography, a very slow, shallow gradient and a high ratio of stationary phase to sample may be necessary.
Q5: What is "dry loading," and when should I use it for purifying my brominated quinoline derivative?
A5: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel (or the stationary phase you are using) before being loaded onto the column.[1] This method is particularly useful when your compound has poor solubility in the initial, non-polar mobile phase. It ensures a more uniform application of the sample to the column, which can lead to better separation.[11]
Quantitative Data Summary
The following tables provide a summary of typical purification outcomes for brominated quinoline derivatives using different chromatographic methods.
Table 1: Comparison of Purification Methods for 3-Bromoquinoline [1]
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 95 | 70 | Effective for removing less polar impurities. |
| Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1) | 85 | 98 | 60 | Good for separating closely related impurities. |
| Recrystallization followed by Column Chromatography | 85 | >99 | 50 | Recommended for achieving high purity. |
Table 2: Purification of Brominated Methoxyquinolines by Column Chromatography [12][13]
| Compound | Stationary Phase | Eluent | Yield (%) |
| 5-Bromo-8-methoxyquinoline | Alumina | Ethyl Acetate/Hexane (1:3) | 92 |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | Silica Gel | Ethyl Acetate/Hexane (1:5) | 74 |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | Silica Gel | Ethyl Acetate/Hexane (1:1) | - |
Experimental Protocols
Protocol: Purification of a Brominated Quinoline Derivative by Flash Column Chromatography on Silica Gel
This protocol provides a general procedure for the purification of a crude brominated quinoline derivative.
1. Materials:
-
Crude brominated quinoline derivative
-
Silica gel (flash chromatography grade)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
2. Method Development (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto several TLC plates.
-
Develop the plates in different solvent systems with varying ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
If peak tailing is observed, add 0.5-1% triethylamine to the solvent system.
-
The ideal solvent system will provide good separation and an Rf value of approximately 0.2-0.3 for the desired product.[1]
3. Column Packing:
-
Place a plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the least polar eluent to be used.
-
Pour the slurry into the column and allow it to settle, ensuring a uniform and compact bed without air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.[1]
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[1]
5. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to start the elution.
-
Collect fractions in test tubes.
-
If a gradient elution is required, start with the non-polar solvent and gradually increase the proportion of the polar solvent.
6. Monitoring and Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
7. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified brominated quinoline derivative.
Mandatory Visualizations
Caption: Troubleshooting workflow for chromatography.
Caption: Experimental workflow for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. teledyneisco.com [teledyneisco.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
Technical Support Center: Degradation Pathways of Functionalized Fluoroquinolones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of functionalized fluoroquinolones.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for functionalized fluoroquinolones?
A1: Functionalized fluoroquinolones primarily degrade through three main pathways: photodegradation, biodegradation, and advanced oxidation processes (AOPs).[1][2][3] Photodegradation occurs when the molecule is exposed to light, leading to transformations such as decarboxylation, defluorination, and alterations to the piperazine ring.[4] Biodegradation involves the breakdown of fluoroquinolones by microorganisms, such as bacteria and fungi.[2][3] Advanced oxidation processes utilize highly reactive species like hydroxyl radicals to chemically degrade the fluoroquinolone structure.[1][5]
Q2: Which analytical techniques are most suitable for identifying degradation products?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for identifying and quantifying fluoroquinolone degradation products.[6][7] High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QqTOF), can provide accurate mass measurements to help elucidate the elemental composition of unknown metabolites.[6]
Q3: What are the key factors that influence the rate of fluoroquinolone degradation?
A3: The degradation rate of fluoroquinolones is significantly influenced by several factors, including:
-
pH: The pH of the solution can affect the ionization state of the fluoroquinolone molecule, which in turn influences its reactivity and degradation kinetics.[8][9][10][11][12]
-
Initial Concentration: The starting concentration of the fluoroquinolone can impact the degradation efficiency, with higher concentrations sometimes leading to slower relative degradation.[13]
-
Presence of Other Substances: The composition of the matrix, such as the presence of organic matter or inorganic ions in wastewater, can affect degradation rates by competing for reactive species or inhibiting microbial activity.
-
Light Intensity and Wavelength: For photodegradation studies, the intensity and wavelength of the light source are critical parameters.
-
Microbial Consortium: In biodegradation studies, the specific strains of microorganisms present will determine the degradation pathways and efficiency.[2]
Troubleshooting Guides
Issue 1: Poor Reproducibility in Photodegradation Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Light Source Intensity | Regularly calibrate the light source output using a radiometer or actinometry to ensure consistent photon flux in each experiment. |
| Fluctuations in Reaction Temperature | Use a temperature-controlled reaction vessel or a water bath to maintain a constant temperature throughout the experiment. |
| Variability in Water Matrix Composition | For experiments in complex matrices (e.g., wastewater), characterize the matrix for key parameters (pH, dissolved organic carbon, major ions) and consider using a standardized synthetic matrix for initial method development. |
| Photosensitivity of Degradation Products | Analyze samples at predetermined time points and protect them from light immediately after collection to prevent further unintended degradation. |
Issue 2: Unexpected or Unidentifiable Peaks in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Prepare calibration standards in a matrix that closely matches the experimental samples to compensate for ion suppression or enhancement. Perform a standard addition experiment to quantify the extent of matrix effects. |
| Formation of Isomeric Degradation Products | Utilize chromatographic columns with different selectivities (e.g., C18, phenyl-hexyl) to attempt separation of isomers. Employ different fragmentation energies in the mass spectrometer to generate unique product ion spectra for each isomer. |
| Contamination from Labware or Solvents | Run blank injections of the solvent and extraction solution to identify any background contaminants. Use high-purity solvents and thoroughly clean all glassware. |
| In-source Fragmentation/Degradation | Optimize the electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow, temperature) to minimize in-source degradation of the parent compound or its degradation products. |
Issue 3: Low or No Biodegradation Observed
| Potential Cause | Troubleshooting Step |
| Toxicity of Fluoroquinolone to Microorganisms | Start with a lower initial concentration of the fluoroquinolone to avoid shocking the microbial culture. Gradually acclimate the culture to the target compound over time. |
| Inappropriate Microbial Culture | Select microbial consortia from environments previously exposed to antibiotics, as they are more likely to contain organisms capable of degradation. Consider using specialized or enriched cultures. |
| Suboptimal Environmental Conditions | Optimize pH, temperature, and nutrient availability for the specific microbial culture being used. Ensure adequate aeration for aerobic degradation processes. |
| Adsorption to Biomass | Measure the concentration of the fluoroquinolone in both the liquid and solid (biomass) phases to determine if adsorption is the primary removal mechanism rather than degradation. |
Quantitative Data Summary
Table 1: Photodegradation Rates of Selected Fluoroquinolones
| Fluoroquinolone | pH | Light Source | Half-life (t1/2) | Reference |
| Ciprofloxacin | 7 | UVA | - | [14] |
| Ofloxacin | 7 | UVA | - | [14] |
| Fleroxacin | 7 | UVA | - | [14] |
| Orbifloxacin | 7.4 | Fluorescent Lamp | 0.9 h | [9] |
| Levofloxacin | 5-7 | UV | - | [11] |
Table 2: Biodegradation Efficiency of Fluoroquinolones by Mixed Bacterial Cultures
| Fluoroquinolone | Initial Concentration (mg/L) | Duration (days) | Degradation (%) | Reference |
| Ofloxacin | 10 | 19 | 98.3 | [6] |
| Norfloxacin | 10 | 60 | - | [6] |
| Ciprofloxacin | 10 | 60 | - | [6] |
| Moxifloxacin | 10 | 19 | 80.5 | [6] |
| Norfloxacin | 20 | 7 | 98.66 | [13] |
| Enrofloxacin | - | - | - | [2] |
Table 3: Influence of pH on Ciprofloxacin Degradation Rate (Sonolysis)
| pH | Pseudo-first-order rate constant (min-1) | Reference |
| 3 | 0.021 | [8][10] |
| 7 | 0.0058 | [8][10] |
| 10 | 0.0069 | [8][10] |
Experimental Protocols
Protocol 1: General Procedure for Photodegradation Studies
-
Solution Preparation: Prepare a stock solution of the functionalized fluoroquinolone in a suitable solvent (e.g., methanol, water). Spike the stock solution into ultrapure water or a specific environmental water matrix to achieve the desired initial concentration. Adjust the pH of the solution as required for the experiment.
-
Photoreactor Setup: Place the solution in a quartz reaction vessel within a photoreactor equipped with the desired light source (e.g., xenon lamp, mercury lamp). Use appropriate filters to simulate specific light conditions (e.g., solar radiation).
-
Irradiation: Start the irradiation and maintain a constant temperature using a cooling system.
-
Sampling: Withdraw aliquots of the solution at predetermined time intervals.
-
Sample Preparation for Analysis: Immediately after collection, quench any ongoing photoreactions (e.g., by adding a quenching agent or placing the sample in the dark and on ice). Filter the samples if necessary.
-
Analysis: Analyze the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the parent fluoroquinolone and identify degradation products.
Protocol 2: General Procedure for Biodegradation Studies
-
Microbial Culture Preparation: Inoculate a suitable growth medium with the selected microbial consortium or isolate. Grow the culture to a specific optical density or cell concentration.
-
Acclimation (Optional): If using a culture not previously exposed to the target compound, gradually introduce sub-lethal concentrations of the fluoroquinolone over several transfers to acclimate the microorganisms.
-
Degradation Assay: Centrifuge the microbial culture and resuspend the cells in a minimal salts medium to minimize co-metabolism of complex carbon sources. Add the functionalized fluoroquinolone to the desired final concentration.
-
Incubation: Incubate the cultures under controlled conditions (temperature, shaking speed, and aeration). Include sterile controls (no microorganisms) to account for abiotic degradation and sorption controls (killed microorganisms) to assess adsorption to biomass.
-
Sampling: Collect samples from the liquid phase at regular intervals.
-
Sample Preparation and Analysis: Separate the biomass from the supernatant by centrifugation or filtration. Analyze the supernatant for the parent fluoroquinolone and its degradation products using an appropriate analytical method like LC-MS/MS.
Visualizations
Caption: General degradation pathways of functionalized fluoroquinolones.
Caption: A typical experimental workflow for studying fluoroquinolone degradation.
References
- 1. Comparison of different advanced oxidation processes for the degradation of two fluoroquinolone antibiotics in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bio-Enhanced Degradation Strategies for Fluoroquinolones in the Sewage Sludge Composting Stage: Molecular Modification and Resistance Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of pH on the sonolysis of ciprofloxacin: Biodegradability, ecotoxicity and antibiotic activity of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation kinetics of the new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
- 14. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Bromo-6-fluoroquinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 8-Bromo-6-fluoroquinoline.
Troubleshooting Guide
Question: My overall yield for the this compound synthesis using the Gould-Jacobs reaction is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low overall yield in the Gould-Jacobs synthesis of this compound can stem from issues in one or more of the key steps: condensation, thermal cyclization, or hydrolysis and decarboxylation. Below is a step-by-step troubleshooting guide.
Step 1: Condensation of 3-bromo-5-fluoroaniline with ethyl ethoxymethylenemalonate
-
Problem: Incomplete reaction or formation of side products.
-
Possible Causes:
-
Inadequate reaction temperature or time.
-
Impurities in starting materials (aniline or malonate).
-
Suboptimal solvent.
-
-
Troubleshooting:
-
Ensure the reaction is refluxed at an appropriate temperature (100–120°C) for a sufficient duration.[1]
-
Use freshly distilled starting materials to avoid impurities.
-
Consider using a high-boiling point solvent like diphenyl ether to ensure the reaction temperature is maintained.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Step 2: Thermal Cyclization
-
Problem: Low yield of the cyclized quinoline ester.
-
Possible Causes:
-
Incorrect cyclization temperature. Thermal cyclization requires high temperatures (200–270°C).[1] Too low a temperature will result in an incomplete reaction, while too high a temperature can lead to decomposition.
-
Inefficient heat transfer in a large-scale reaction.
-
-
Troubleshooting:
-
Carefully control the temperature of the reaction. The use of a high-boiling solvent such as diphenyl ether helps in maintaining a stable high temperature.[1]
-
For larger scale reactions, ensure efficient stirring and uniform heating.
-
The regioselectivity of the cyclization is generally governed by the electron-withdrawing effects of the bromine and fluorine substituents.[1]
-
Step 3: Hydrolysis and Decarboxylation
-
Problem: Incomplete hydrolysis or decarboxylation, or degradation of the product.
-
Possible Causes:
-
Hydrolysis conditions (e.g., NaOH concentration, temperature) are not optimal.
-
The decarboxylation temperature is too high, leading to side reactions.
-
-
Troubleshooting:
-
Ensure complete hydrolysis of the ester by using an adequate concentration of NaOH and heating (e.g., 10% NaOH at 80-100°C).[1]
-
For the decarboxylation step, gradually increase the temperature to 190–240°C.[1]
-
To minimize side reactions at high temperatures, consider using a transition metal catalyst (e.g., Cu(OAc)₂) which can lower the required decarboxylation temperature to around 180°C.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected yields for each step of the Gould-Jacobs synthesis of this compound?
A1: The expected yields can vary, but typical ranges are provided in the table below.
| Step | Conditions | Typical Yield |
| Condensation | Ethoxymethylenemalonate, 120°C, 2h | 85-90% |
| Cyclization | Diphenyl ether, 250°C, 3h | 75-80% |
| Hydrolysis/Decarboxylation | 10% NaOH, 100°C → 220°C, 4h | 65-70% |
Q2: Are there alternative synthetic routes to this compound that might offer better yields?
A2: Yes, there are alternative strategies. One common approach is late-stage bromination. This involves synthesizing the 6-fluoroquinoline core first and then introducing the bromine atom at the 8-position. This can sometimes be more efficient than starting with the brominated aniline. Direct bromination of 6-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in a solvent like chloroform can yield the desired product in good yields (over 70%).[2] Another industrial approach involves a chlorination-bromine exchange, which can enhance the overall yield to ≥85%.[1]
Q3: How can I purify the final this compound product effectively?
A3: Purification of the crude product is crucial for obtaining a high-purity compound. Common purification methods include:
-
Recrystallization: From a suitable solvent like ethanol.
-
Column Chromatography: Using silica gel with a hexane:ethyl acetate gradient is a standard method for purifying quinoline derivatives.[3]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to confirm the purity of the final product. A typical method would use a C18 column with a mobile phase of acetonitrile/water with 0.1% TFA.[1]
Q4: What are the key analytical techniques to confirm the structure of the synthesized this compound?
A4: The structure of the final product should be confirmed using a combination of spectroscopic methods:
-
NMR Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure. Key signals to look for in ¹H NMR are in the aromatic region (δ 7.5–8.5 ppm), along with the characteristic coupling patterns due to the bromine and fluorine atoms.[1]
-
High-Resolution Mass Spectrometry (HRMS): This technique is used to verify the exact mass of the molecule, confirming its elemental composition.[1]
Experimental Protocols
Detailed Protocol for Gould-Jacobs Synthesis of this compound
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-5-fluoroaniline (1 equivalent) and ethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture under reflux at 100–120°C for 2 hours.[1] The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The intermediate anilinomethylenemalonate is often used in the next step without further purification.
Step 2: Thermal Cyclization
-
Add a high-boiling solvent, such as diphenyl ether, to the crude anilinomethylenemalonate intermediate from the previous step.
-
Heat the mixture to 250°C for 3 hours to induce thermal cyclization.[1]
-
Cool the reaction mixture and add hexane to precipitate the crude ethyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Collect the precipitate by filtration and wash with hexane.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the crude quinoline ester in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture at 80–100°C until the hydrolysis of the ester is complete (monitor by TLC).[1]
-
Carefully increase the temperature to 190–240°C to effect decarboxylation.[1]
-
After cooling, neutralize the reaction mixture with a suitable acid (e.g., HCl) to precipitate the crude this compound.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Gould-Jacobs synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Troubleshooting byproduct formation in haloquinoline reactions
Welcome to the technical support center for troubleshooting byproduct formation in haloquinoline reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and functionalization of haloquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in haloquinoline reactions?
A1: The most common byproducts in haloquinoline reactions include regioisomers (e.g., halogenation at an undesired position), over-halogenated products (di- or poly-halogenated quinolines), and byproducts from side reactions of the quinoline core itself, such as oxidation or polymerization under harsh conditions.[1][2] The formation of these byproducts is highly dependent on the reaction conditions, the nature of the substituents on the quinoline ring, and the choice of halogenating agent.
Q2: How do substituents on the quinoline ring affect byproduct formation?
A2: Substituents play a critical role in directing the position of halogenation and can influence the formation of byproducts. Electron-donating groups (EDGs) on the benzene ring of the quinoline scaffold activate it towards electrophilic substitution, often leading to faster reaction rates but potentially lower regioselectivity and a higher risk of over-halogenation.[1] Conversely, electron-withdrawing groups (EWGs) can deactivate the ring, requiring harsher reaction conditions that may lead to degradation or other side reactions.[1] The position of the substituent also exerts steric effects that can influence the accessibility of different positions on the quinoline ring.
Q3: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
A3: Achieving high regioselectivity is a common challenge. Strategies to improve it include:
-
Use of Directing Groups: Certain functional groups, like an 8-amido group, can direct halogenation to a specific position, such as C5.[3][4]
-
Catalyst Selection: Transition metal catalysts (e.g., copper, rhodium) can be employed to achieve high regioselectivity through chelation-assisted C-H activation.[5]
-
Choice of Halogenating Agent: Different halogenating agents exhibit varying degrees of selectivity. For instance, N-halosuccinimides (NCS, NBS, NIS) are often milder and can offer better selectivity than molecular halogens.[2]
-
Reaction Conditions Optimization: Temperature, solvent, and reaction time can all be tuned to favor the formation of the desired isomer.
Q4: I am observing significant amounts of di- and tri-halogenated byproducts. What can I do to minimize over-halogenation?
A4: Over-halogenation is a common issue, especially with activated quinoline substrates. To minimize it:
-
Control Stoichiometry: Carefully control the amount of the halogenating agent used, often employing a slight sub-stoichiometric amount relative to the substrate.
-
Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple halogenations.
-
Lower Temperature: Running the reaction at a lower temperature can decrease the reaction rate and improve selectivity for mono-halogenation.
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the desired product is formed and before significant over-halogenation occurs.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Haloquinoline
| Possible Cause | Troubleshooting Strategy |
| Poor Regioselectivity | Employ a directing group on the quinoline ring to favor halogenation at the desired position.[3][4] Experiment with different catalysts that can enhance regioselectivity.[5] |
| Over-halogenation | Reduce the equivalents of the halogenating agent. Add the halogenating agent portion-wise or via syringe pump. Lower the reaction temperature. |
| Decomposition of Starting Material or Product | Use milder reaction conditions (lower temperature, shorter reaction time). Select a more selective and less reactive halogenating agent. Ensure the reaction is performed under an inert atmosphere if the substrate is air-sensitive. |
| Reaction is Too Vigorous | Implement efficient cooling of the reaction vessel. Dilute the reaction mixture. Add the halogenating agent at a slower rate.[2] |
Problem 2: Difficulty in Purifying the Haloquinoline Product
| Issue | Recommended Solution |
| Separation of Regioisomers | Isomeric byproducts can often be separated by column chromatography. Careful selection of the stationary phase and eluent system is crucial.[6] In some cases, recrystallization or derivatization to a more easily separable compound followed by removal of the directing group can be effective. |
| Removal of Over-halogenated Byproducts | Column chromatography is typically the most effective method. Differences in polarity between mono-, di-, and tri-halogenated products usually allow for good separation. |
| Presence of Tarry Byproducts | For reactions like the Skraup synthesis, which can produce tar, purification methods such as steam distillation followed by extraction are often employed to isolate the quinoline derivative before halogenation.[6] |
Data Presentation
Table 1: Effect of Halogenating Agent on the C5-Halogenation of N-(quinolin-8-yl)acetamide
| Entry | Halogenating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | TCCA (Trichloroisocyanuric acid) | ACN | rt | 15 min | 98 | [2] |
| 2 | TBCA (Tribromoisocyanuric acid) | ACN | rt | 15 min | 99 | [2] |
| 3 | TICA (Triiodoisocyanuric acid) | ACN | rt | 2 h | 94 | [2] |
| 4 | NCS (N-Chlorosuccinimide) | H₂O | 80 °C | 1 h | 95 | [2] |
| 5 | NBS (N-Bromosuccinimide) | H₂O | 80 °C | 1 h | 96 | [2] |
| 6 | NIS (N-Iodosuccinimide) | H₂O | 80 °C | 1 h | 93 | [2] |
Table 2: Influence of Reaction Conditions on the Bromination of 8-Hydroxyquinoline
| Entry | Equivalents of Br₂ | Solvent | Yield of 5,7-dibromo-8-hydroxyquinoline (%) | Yield of 7-bromo-8-hydroxyquinoline (%) | Reference |
| 1 | 2.1 | CH₂Cl₂ | 90 | - | [7] |
| 2 | 1.5 | CH₂Cl₂ | 35 | 58 | [7] |
| 3 | 2.1 | AcOH | 75 | - | [7] |
| 4 | 2.1 | MeOH | 69 | - | [7] |
Experimental Protocols
Protocol 1: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide
This protocol is adapted from Motati, D. R., et al. (2018). Chemical Science.[2]
Materials:
-
N-(quinolin-8-yl)acetamide
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (ACN)
-
Stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).
-
Stir the mixture at room temperature in an open-air atmosphere.
-
Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution.
-
Continue stirring at room temperature for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.
Protocol 2: Direct Bromination of 8-Methoxyquinoline
This protocol is adapted from Ökten, S., et al. (2016). Organic Communications.[2]
Materials:
-
8-Methoxyquinoline
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
5% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (15 mL) in a round-bottom flask.
-
Prepare a solution of bromine (2.7 mmol, 1.1 eq) in chloroform.
-
Slowly add the bromine solution to the stirred solution of 8-methoxyquinoline at room temperature.
-
Continue stirring for 1 hour.
-
Monitor the reaction by TLC.
-
After the reaction is complete, wash the mixture with a 5% aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for haloquinoline synthesis and troubleshooting.
Caption: Key factors influencing byproduct formation in haloquinoline reactions.
Caption: Simplified reaction pathway illustrating the formation of desired product vs. byproducts.
References
- 1. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Solubility of 8-Bromo-6-fluoroquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 8-Bromo-6-fluoroquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit poor aqueous solubility?
A1: The low aqueous solubility of this compound derivatives stems from several molecular characteristics. The quinoline core is a predominantly hydrophobic, rigid aromatic system.[1][2] Strong intermolecular forces in the compound's solid crystal lattice require significant energy to break for dissolution to occur.[2] Furthermore, the strategic placement of halogen atoms like bromine and fluorine, while often beneficial for biological activity, increases the molecule's lipophilicity, further reducing its compatibility with aqueous environments.[3]
Q2: What is the first and most critical step to consider when trying to solubilize a novel this compound derivative?
A2: The initial and most fundamental step is to characterize the pH-dependent solubility of your compound.[2] Since the quinoline ring system contains a basic nitrogen atom, these derivatives are typically weak bases, and their solubility is highly influenced by pH.[1][2][4] In acidic conditions, the nitrogen atom becomes protonated, forming a more soluble cationic species (a salt).[2][5] Determining the pH-solubility profile will immediately indicate whether simple pH adjustment is a viable strategy for your experiments.[2]
Q3: I've prepared a high-concentration stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A3: This is a very common issue indicating that the compound's solubility limit in the final aqueous buffer has been exceeded.[6] The abrupt change in solvent polarity from 100% DMSO to a mostly aqueous system causes the poorly soluble compound to crash out.
Here are several strategies to address this:
-
Optimize the Co-solvent System : While DMSO is common, other water-miscible organic solvents like ethanol, or N,N-dimethylformamide (DMF) can be tested.[6] Sometimes a combination of co-solvents is more effective.
-
Reduce Final Organic Solvent Concentration : Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible (typically <0.5% to <1%) to avoid artifacts or cellular toxicity.[6][7]
-
Adjust Buffer pH : Since these compounds are likely basic, lowering the pH of your final aqueous buffer can significantly increase solubility by promoting the formation of a more soluble protonated form.[2][8]
-
Incorporate Solubilizing Excipients : Adding a small amount of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 80) or a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to the aqueous buffer can help keep the compound in solution.[6]
Q4: How do I choose the best solubility enhancement technique for my specific derivative?
A4: The optimal method depends on the physicochemical properties of your compound and the intended application (e.g., in vitro assay vs. in vivo formulation).[1][9]
-
For Ionizable Compounds : pH adjustment and salt formation are often the most straightforward and effective first-line approaches.[1][10]
-
For Neutral or Highly Lipophilic Compounds : Techniques like creating solid dispersions with hydrophilic polymers, complexation with cyclodextrins, or using lipid-based formulations may be more suitable.[1][11][12] A systematic screening study is the best approach to identify the most effective method.[6]
Troubleshooting Guides
Issue 1: pH Adjustment Fails to Solubilize the Compound
-
Possible Causes:
-
Insufficient pH Change : The final pH of the solution may not be low enough to achieve sufficient protonation of the quinoline nitrogen. As a rule of thumb, the pH should be at least 1-2 units below the compound's pKa.[1]
-
Low Buffer Capacity : The buffer may not be strong enough to maintain the target pH after the addition of the compound.[1]
-
Common Ion Effect : If you have already formed a salt (e.g., a hydrochloride salt), the presence of chloride ions in your buffer (e.g., from NaCl) can suppress solubility.[1]
-
Low Intrinsic Solubility of the Salt : The protonated salt form of the compound may itself have limited solubility in the aqueous medium.[1]
-
-
Solutions:
-
Verify and Lower pH : Use a calibrated pH meter to confirm the final pH. Test a range of lower pH values.
-
Increase Buffer Concentration : Use a higher molarity buffer to improve its capacity.
-
Change Buffer System : Switch to a buffer that does not contain a common ion with your compound's salt form.
-
Combine Techniques : If the salt solubility is still insufficient, combine pH adjustment with another method, such as the addition of a co-solvent or a cyclodextrin.[1]
-
Issue 2: Difficulty Forming a Stable Salt
-
Possible Causes:
-
Inappropriate Acid Selection : For a stable salt to form, a significant difference between the pKa of the basic drug and the acidic counter-ion is required. A ΔpKa of greater than 3 is generally recommended to ensure proton transfer.[1][13]
-
Unsuitable Solvent for Crystallization : The solvent used for the salt formation reaction is critical. Ideally, the solvent should dissolve the free base but have low solubility for the resulting salt, allowing the salt to precipitate.[1]
-
Formation of an Unstable or Hygroscopic Salt : The resulting salt may be physically unstable or readily absorb water from the atmosphere, which can complicate handling and characterization.[1]
-
-
Solutions:
-
Select a Stronger Acid : Choose an acid with a lower pKa to achieve the desired ΔpKa.
-
Screen Different Solvents : Experiment with a range of solvents with varying polarities to find one that facilitates the precipitation of a high-quality salt.
-
Characterize and Store Properly : Characterize the formed salt for stability and hygroscopicity. Store the final product under anhydrous conditions (e.g., in a desiccator). If instability persists, consider a different counter-ion or an alternative solubilization technique.[1]
-
Visualized Workflows and Mechanisms
Quantitative Data Summary
The following table summarizes the potential improvement in aqueous solubility for a hypothetical this compound derivative using various techniques. These values are illustrative, and the optimal method must be determined empirically for each specific compound.[8]
| Technique | Method/Vehicle | Illustrative Solubility Enhancement (Fold Increase) | Key Considerations |
| pH Adjustment | pH 7.4 Buffer -> pH 3.0 Buffer | 50 - 500 fold | Compound must be basic; ensure pH is compatible with the assay.[1] |
| Co-solvency | 10% PEG 400 in Water | 10 - 100 fold | Co-solvent concentration must be optimized for the assay system to avoid toxicity.[8] |
| Cyclodextrin Complexation | 5% (w/v) HP-β-CD in Water | 20 - 1,000 fold | Stoichiometry of complexation is important; can be a highly effective method.[1] |
| Solid Dispersion | 1:5 Drug-to-PVP K30 Ratio | 100 - 2,000+ fold | Requires conversion to an amorphous state; good for oral delivery formulations.[9] |
| Surfactant Micellization | 0.5% Tween® 80 in Water | 5 - 50 fold | Concentration must be above the critical micelle concentration (CMC).[6] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol describes the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.[4][14]
-
Objective : To accurately measure the saturation solubility of an this compound derivative in a specific aqueous buffer.
-
Materials :
-
Test compound (solid powder)
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV)
-
-
Procedure :
-
Add an excess amount of the solid compound to a glass vial (ensure enough solid remains undissolved at the end).
-
Add a precise volume of the pre-equilibrated aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature.
-
Shake the suspension for a sufficient time to ensure equilibrium is reached (typically 48-72 hours).[9]
-
After equilibration, remove the vial and let it stand to allow larger particles to settle.
-
Separate the undissolved solid by centrifuging the sample at high speed (e.g., 14,000 rpm for 30 minutes).[9]
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a validated HPLC-UV method or similar quantitative technique.
-
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol outlines a common lab-scale method for preparing an amorphous solid dispersion to enhance solubility.[2][9]
-
Objective : To disperse the quinoline derivative in a hydrophilic polymer matrix at a molecular level.
-
Materials :
-
Test compound
-
Hydrophilic polymer (e.g., PVP K30, PEG 6000)
-
Volatile common solvent (e.g., methanol, acetone) in which both drug and polymer are soluble.
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven or desiccator
-
-
Procedure :
-
Determine the desired drug-to-polymer weight ratio (e.g., 1:3, 1:5).
-
Accurately weigh and dissolve the test compound and the chosen polymer in a suitable volume of the common solvent in a round-bottom flask. Ensure a clear solution is formed.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film forms on the flask wall.[2]
-
Place the flask in a vacuum oven or desiccator for 24-48 hours to remove any residual solvent.[2]
-
Carefully scrape the dried solid dispersion from the flask.
-
Characterize the physical state (amorphous nature) of the prepared solid dispersion using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).[1][9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|CAS 22960-18-5|RUO [benchchem.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pharmatutor.org [pharmatutor.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. rjpdft.com [rjpdft.com]
- 14. researchgate.net [researchgate.net]
Storage and handling guidelines for 8-Bromo-6-fluoroquinoline
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 8-Bromo-6-fluoroquinoline. Here you will find comprehensive storage and handling guidelines, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is advisable to store it away from incompatible materials and foodstuff containers.[1][2] While some suppliers suggest room temperature storage, for long-term stability, especially for a halogenated compound, refrigeration (2-8°C) in an amber vial under an inert atmosphere (argon or nitrogen) is a good practice to prevent potential degradation from light and moisture.[3]
Q2: What are the main safety precautions to take when handling this compound?
A2: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][4] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][2] Use non-sparking tools and prevent electrostatic discharge.[1][2]
Q3: I am observing a low yield in my cross-coupling reaction (e.g., Suzuki-Miyaura) with this compound. What could be the cause?
A3: Low yields in cross-coupling reactions with halogenated quinolines can stem from several factors:
-
Catalyst Deactivation: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, leading to its deactivation.[5] Using bulky, electron-rich phosphine ligands can help mitigate this.
-
Poor Quality of Reagents: Ensure your this compound is pure, as impurities can poison the catalyst. Boronic acids, in the case of Suzuki coupling, can degrade over time if not stored properly.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. For Suzuki reactions, bases like K₂CO₃ or K₃PO₄ in solvent systems such as dioxane/water or toluene/water are common.[6] A stalled reaction might indicate catalyst precipitation (palladium black), which can be caused by high temperatures or oxygen contamination.[7]
-
Side Reactions: Homocoupling of the boronic acid is a common side reaction that consumes the coupling partner.[5]
Q4: How should I dispose of waste containing this compound?
A4: As a halogenated organic compound, waste containing this compound must be segregated from non-halogenated waste and collected in a designated, properly labeled hazardous waste container.[4] Disposal should be carried out through a licensed chemical destruction plant, potentially via controlled incineration with flue gas scrubbing.[2] Do not dispose of this compound down the drain or into the environment.[2][4]
Storage and Handling Guidelines
Proper storage and handling are critical for ensuring the stability of this compound and the safety of laboratory personnel.
| Parameter | Guideline | Citation |
| Storage Temperature | Room temperature is acceptable for short-term storage. For long-term storage, 2-8°C is recommended. | [3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture and air. | [3] |
| Container | Use a tightly sealed, light-resistant (amber) container. | [1][2][3] |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | [1][2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. | [1][4] |
| Incompatible Materials | Store away from strong oxidizing agents and foodstuffs. | [1][2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound Discoloration (turns yellow/brown) | Exposure to light or air, leading to degradation. | Store the compound in an amber vial under an inert atmosphere and minimize exposure to ambient conditions. |
| Incomplete Reaction / Stalling | - Catalyst deactivation or precipitation.- Insolubility of starting material or intermediates.- Presence of impurities in starting materials. | - Use a more robust catalyst/ligand system.- Optimize the solvent system to ensure all components remain in solution.- Purify starting materials before use. |
| Formation of Byproducts | - Homocoupling of reaction partners (e.g., boronic acids in Suzuki coupling).- Side reactions due to harsh conditions (e.g., high temperature, strong base). | - Ensure the reaction is run under a strictly inert atmosphere to minimize oxygen-induced homocoupling.- Screen for milder bases and lower reaction temperatures. |
| Difficulty in Purification | - Presence of closely related impurities or byproducts.- Tarry residues from polymerization under harsh conditions. | - Employ high-resolution purification techniques like preparative HPLC.- For tar formation, consider milder reaction conditions and use of moderators like ferrous sulfate in certain synthesis methods.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent system (e.g., 4:1 v/v dioxane/water)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the vessel and backfill it with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add the degassed solvent system to the reaction vessel via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute it with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-6-fluoroquinoline.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for the synthesis of 8-aryl-6-fluoroquinolines via Suzuki-Miyaura coupling.
Logical Relationship for Troubleshooting Low Yield in Cross-Coupling Reactions
Caption: A decision-making workflow for addressing low yields in cross-coupling reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing decomposition of 8-amino-6-fluoroquinoline derivatives
Welcome to the technical support center for 8-amino-6-fluoroquinoline derivatives. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the decomposition of these compounds during synthesis, storage, and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of 8-amino-6-fluoroquinoline derivatives?
A1: The stability of quinoline derivatives is influenced by several environmental factors. Key contributors to decomposition include exposure to light (particularly UV), elevated temperatures, contact with strong oxidizing agents, and non-optimal pH conditions.[1][2][3] The amino group and the quinoline ring system can be susceptible to oxidative and photolytic degradation, often resulting in discoloration and the formation of impurities.[3]
Q2: How can I visually identify if my 8-amino-6-fluoroquinoline derivative is degrading?
A2: A common sign of degradation is a change in the physical appearance of the compound. Pure quinoline derivatives are often colorless or pale yellow.[3] Upon decomposition, you may observe the compound turning yellow, brown, or even black.[3] This discoloration is a strong indicator of photolytic or oxidative degradation. In solution, the formation of precipitates or a change in color can also signify instability.
Q3: What are the optimal long-term storage conditions for these compounds?
A3: To ensure long-term stability, 8-amino-6-fluoroquinoline derivatives should be stored in tightly sealed, amber glass vials to protect them from light and moisture.[1][3] Store these containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[1][4] While many quinolines are stable at room temperature, refrigeration (2-8°C) is often recommended for enhanced stability, especially for long-term storage.[1] Always refer to the manufacturer's specific recommendations if available.
Q4: My solid compound has turned brown. Is it still usable?
A4: A brown color indicates that a significant portion of the compound has likely degraded.[3] Before use, it is critical to re-analyze the compound's purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the purity is below the required level for your experiment, purification (e.g., column chromatography or recrystallization) is necessary. Using a degraded compound can lead to inaccurate and unreliable experimental results.
Q5: How does pH affect the stability of these derivatives in solution?
A5: The stability and solubility of aminoquinoline derivatives can be pH-dependent.[1] The amino group and the nitrogen in the quinoline ring can be protonated at acidic pH, which may alter the compound's electronic properties and susceptibility to degradation. When preparing solutions for experiments, it is advisable to use buffered systems to maintain a stable pH.[1] The optimal pH will vary depending on the specific derivative's pKa.
Q6: What precautions should I take when handling these compounds for in-vitro assays?
A6: When preparing stock solutions, use a high-purity, anhydrous solvent like DMSO or DMF. For aqueous assay buffers, prepare solutions fresh and protect them from light by wrapping the container in aluminum foil or using amber tubes. Minimize the time the compound spends in aqueous media before being added to the assay plate. If possible, perform manipulations under low-light conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and analysis of 8-amino-6-fluoroquinoline derivatives.
Problem 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Possible Cause 1: Sample Degradation. The compound may have degraded during storage or sample preparation.
-
Solution: Review storage conditions (see Table 2). Prepare a fresh sample from a new batch of solid compound, minimizing its exposure to light and heat. Analyze immediately after preparation.
-
-
Possible Cause 2: Synthesis-Related Impurities. The impurities may be by-products from the synthesis process.[5]
-
Solution: Review the synthetic route for potential side reactions. Purify the compound using column chromatography or recrystallization and confirm its purity by NMR and LC-MS.
-
-
Possible Cause 3: Solvent Interaction. The compound may be reacting with the solvent or impurities in the solvent.
-
Solution: Use only high-purity, HPLC-grade solvents.[1] Test for stability in different solvents to identify a non-reactive medium for your experiments.
-
Problem 2: Loss of Potency or Inconsistent Results in Biological Assays
-
Possible Cause 1: Photodegradation. Many fluoroquinolone-type compounds are known to be unstable under UV light, leading to a decrease in biological activity.[6][7]
-
Solution: Conduct all experimental steps under amber or red light. Use amber-colored or foil-wrapped labware. Prepare a fresh solution from solid material immediately before the experiment.
-
-
Possible Cause 2: Degradation in Aqueous Buffer. The compound may be unstable in the assay buffer due to pH or hydrolysis.
-
Solution: Assess the compound's stability in the specific assay buffer over the experiment's time course. Consider adjusting the buffer's pH or composition. If instability is confirmed, minimize incubation time.
-
Problem 3: Compound Fails to Dissolve Completely or Precipitates from Solution
-
Possible Cause 1: Poor Solubility. The compound may have low intrinsic solubility in the chosen solvent.
-
Solution: Test a range of solvents. Gentle warming or sonication can aid dissolution, but be cautious of thermal degradation. For aqueous solutions, pH adjustment may improve solubility.
-
-
Possible Cause 2: Degradation Product. The precipitate may be a less-soluble degradation product.
-
Solution: Analyze the precipitate and the supernatant separately by LC-MS to identify the species. If it is a degradant, the source of instability (e.g., light, temperature) must be addressed.
-
Data Presentation
Table 1: Summary of Factors Affecting the Stability of 8-Amino-6-Fluoroquinoline Derivatives
| Factor | Effect on Stability | Mitigation Strategy | Reference |
| Light (UV/Visible) | Accelerates degradation, causing discoloration (browning) and loss of activity. | Store in amber glass vials or light-proof containers. Work in low-light conditions. | [1][3][6] |
| Temperature | Higher temperatures increase the rate of chemical decomposition. | Store at recommended cool temperatures (e.g., room temperature or refrigerated). Avoid excessive heating. | [1][2] |
| Oxidizing Agents | Can lead to oxidative decomposition of the quinoline ring and amino group. | Store away from strong oxidizing agents. | [1][4] |
| pH | Stability can be pH-dependent; non-optimal pH can catalyze degradation. | Use buffered solutions for experiments. Determine the optimal pH range for the specific derivative. | [1] |
| Moisture/Air | Can promote hydrolysis and oxidation, especially over long-term storage. | Store in tightly sealed containers in a dry/desiccated environment. Consider storing under inert gas (N₂ or Ar). | [2][3] |
Table 2: Recommended Storage Conditions for 8-Amino-6-Fluoroquinoline Derivatives
| Condition | Solid Compound | Stock Solution (in Organic Solvent) |
| Temperature | 2-8°C (Refrigerated) for long-term; Room Temperature for short-term.[1] | -20°C or -80°C |
| Container | Tightly sealed amber glass vial.[1] | Tightly sealed amber glass vial with a PTFE-lined cap. |
| Atmosphere | Normal air (short-term); Inert gas (N₂/Ar) (long-term). | Inert gas (N₂/Ar) overlay is recommended. |
| Light | Protect from all light sources.[3] | Protect from all light sources. |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Assessment
This protocol provides a general method for analyzing the purity of 8-amino-6-fluoroquinoline derivatives and monitoring their degradation over time.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water.
-
Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
-
Gradient Elution:
-
Start with 5-10% Solvent B.
-
Ramp to 95% Solvent B over 15-20 minutes.
-
Hold at 95% Solvent B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 220-400 nm and select the absorbance maximum (e.g., ~286 nm and ~333 nm are common for fluoroquinolones).[6][7]
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
-
Analysis: Inject 5-10 µL of the sample. Purity is determined by the area percentage of the main peak. For stability studies, analyze samples at defined time points under specific stress conditions (e.g., heat, light) and compare the chromatograms to a time-zero sample.
Protocol 2: Photostability Testing
This protocol is designed to assess the susceptibility of a compound to photodegradation, based on methods used for fluoroquinolones.[6][7]
-
Sample Preparation: Prepare a solution of the 8-amino-6-fluoroquinoline derivative in a relevant solvent (e.g., water, PBS, or methanol) at a known concentration (e.g., 10-50 µM).
-
Experimental Setup:
-
Dispense the solution into two sets of quartz or UV-transparent cuvettes/vials.
-
Test Group: Place one set in a controlled UV irradiation chamber. A common source is a UVA lamp (e.g., 365 nm).
-
Control Group: Wrap the second set completely in aluminum foil and place it in the same location to control for temperature effects.
-
-
Irradiation: Expose the test group to a defined dose of UVA light (e.g., starting with 0.3 J/cm² and increasing).[6][7]
-
Analysis:
-
Data Interpretation: Calculate the percentage of compound remaining in the test sample relative to the dark control. A significant decrease in the parent compound in the irradiated sample indicates photosensitivity.
Visualizations
Caption: Key factors leading to the decomposition of quinoline derivatives.
Caption: Troubleshooting workflow for compound degradation issues.
Caption: Experimental workflow for assessing compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-Bromoquinoline and 8-Bromoquinoline Reactivity for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, bromoquinolines serve as pivotal building blocks for the synthesis of a myriad of functionalized molecules, particularly in the realm of medicinal chemistry and materials science. The positional isomerism of the bromine atom on the quinoline scaffold significantly dictates the reactivity of the molecule, offering distinct synthetic pathways and opportunities. This guide provides a comprehensive comparative analysis of the reactivity of 6-bromoquinoline and 8-bromoquinoline, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal isomer for their synthetic endeavors.
Key Reactivity Differences: An Overview
The disparate reactivity of 6-bromoquinoline and 8-bromoquinoline can be primarily attributed to a combination of electronic and steric factors. The electron-withdrawing nature of the quinoline nitrogen influences the electron density across the ring system. However, the proximity of the bromine atom to the nitrogen atom in 8-bromoquinoline introduces unique steric and potential chelating effects that are absent in the 6-bromo isomer.
Electronic Effects: The nitrogen atom in the quinoline ring exerts an electron-withdrawing inductive effect (-I effect), which deactivates the entire ring system towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen. This effect is more pronounced at the 2- and 4-positions. For the carbocyclic ring, the electronic effect of the nitrogen is less direct but still influences the overall electron density.
Steric Hindrance: The 8-position in quinoline is subject to significant steric hindrance from the "peri-hydrogen" at the 1-position. This steric congestion around the C-Br bond in 8-bromoquinoline can impede the approach of bulky reagents and catalysts, often leading to slower reaction rates or the need for more forcing conditions compared to the more accessible 6-position.
Chelation Effects: The lone pair of electrons on the quinoline nitrogen in 8-bromoquinoline can coordinate to metal catalysts, forming a five-membered chelate ring. This chelation can either facilitate or inhibit certain reactions by altering the electronic properties of the catalyst or the substrate and by influencing the regioselectivity of the reaction.
Comparative Reactivity in Key Transformations
The following sections delve into a comparative analysis of the reactivity of 6-bromoquinoline and 8-bromoquinoline in three crucial classes of reactions: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of bromoquinolines in these transformations is a critical consideration for synthetic planning.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While direct side-by-side comparative kinetic data for 6- and 8-bromoquinoline are not extensively reported, the available literature suggests that 6-bromoquinoline generally exhibits higher reactivity.[1] This is primarily attributed to the reduced steric hindrance at the 6-position, allowing for more facile oxidative addition of the palladium catalyst.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | 2M Na₂CO₃ | Toluene/Ethanol | 90 | 12 | ~75 | [2] |
| 8-Bromo-6-methylquinolin-2(1H)-one | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 70 | 18-24 | 55-85 | [3] |
| 5,7-Dibromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 110 | 24 | 55-70 (mono-arylation) | [4] |
Note: The data presented is from different sources with varying reaction conditions and substrates, and thus should be interpreted as indicative rather than a direct comparison.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki coupling, the steric hindrance at the 8-position of 8-bromoquinoline can negatively impact the reaction rate and yield compared to 6-bromoquinoline. However, the chelation of the quinoline nitrogen to the palladium catalyst can sometimes play a role in influencing the reaction outcome.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoquinoline | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | 12-24 | High | [5] |
| 6-Bromo-2-chloroquinoline | LHMDS (NH₃ equiv.) | Pd₂(dba)₃ / XPhos | - | Dioxane | 100 | 12-16 | Not specified | [6] |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | Not specified | Not specified | 80 | [7] |
Note: Direct comparative data for 8-bromoquinoline under similar conditions is limited in the provided search results.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings. The reactivity of bromoquinolines in SNAr reactions is enhanced by the presence of the electron-withdrawing nitrogen atom. However, for the reaction to proceed efficiently, additional activation by other electron-withdrawing groups is often necessary. The position of the bromine atom plays a crucial role in determining the susceptibility to nucleophilic attack. Generally, positions activated by the nitrogen (2- and 4-positions) are most reactive. For substitutions on the carbocyclic ring, prior activation, for instance by nitration, is often required.[8]
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 6-Bromo-5-nitroquinoline | Morpholine | Triethylamine, Microwave (150W, 90-120°C) | 6-Morpholino-5-nitroquinoline | 98 | [9] |
| 6-Bromo-5-nitroquinoline | Piperazine | Triethylamine, Microwave (150W, 90-120°C) | 6-Piperazino-5-nitroquinoline | 87 | [9] |
Note: The presence of the nitro group at the 5-position is crucial for activating the 6-position towards SNAr.
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling of 6-Bromoquinoline
Materials:
-
6-Bromoquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen).[2]
Procedure:
-
To a round-bottom flask, add 6-bromoquinoline, the arylboronic acid, and Pd(PPh₃)₄.[2]
-
Add toluene and ethanol, followed by the sodium carbonate solution.[2]
-
Degas the mixture by bubbling argon through it for 15 minutes.[2]
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 8-Bromoquinoline (General Protocol)
Materials:
-
8-Bromoquinoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk tube or sealed vial, magnetic stirrer, heating mantle, and inert atmosphere setup (glovebox or Schlenk line).[5]
Procedure:
-
In a glovebox or under an inert atmosphere, add 8-bromoquinoline, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.[5]
-
Add the amine to the reaction vessel.
-
Add anhydrous, degassed toluene via syringe.[5]
-
Seal the tube and heat the reaction mixture to 90-110 °C.[5]
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution of Activated 6-Bromoquinoline
Materials:
-
6-Bromo-5-nitroquinoline (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Triethylamine (1.2 mmol)
-
Microwave reactor vial.[9]
Procedure:
-
In a microwave reactor vial, combine 6-bromo-5-nitroquinoline, morpholine, and triethylamine.[9]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 90-120 °C with a power of 150 W for 30 minutes.[9]
-
After cooling, purify the crude product directly by column chromatography on silica gel using an appropriate eluent to obtain the desired product.[9]
Application in Drug Development: Synthesis of Kinase Inhibitors
The differential reactivity of 6- and 8-bromoquinoline is strategically exploited in the synthesis of various kinase inhibitors, which are crucial in cancer therapy. For instance, the quinoline scaffold is a key component of several epidermal growth factor receptor (EGFR) and Src kinase inhibitors.[10][11]
Synthesis of EGFR Inhibitor Scaffolds
The synthesis of many EGFR inhibitors, such as analogues of Lapatinib, often involves the functionalization of a quinazoline or quinoline core. The choice between a 6- or 8-bromo precursor can influence the synthetic route and overall efficiency. The less sterically hindered 6-position is often preferred for introducing bulky substituents via cross-coupling reactions.[12]
Synthesis of Src Kinase Inhibitor Scaffolds
Similarly, in the synthesis of Src kinase inhibitors, such as analogues of Dasatinib, the strategic placement of substituents on the quinoline ring is critical for potent and selective inhibition. The 8-position, despite its steric challenges, can be functionalized, sometimes leveraging chelation-assistance to direct C-H activation or to facilitate specific coupling reactions.[13][14]
Conclusion
The choice between 6-bromoquinoline and 8-bromoquinoline as a synthetic precursor is a critical decision that significantly impacts reaction outcomes. 6-Bromoquinoline generally offers higher reactivity in palladium-catalyzed cross-coupling reactions due to its lower steric hindrance. In contrast, 8-bromoquinoline, while often less reactive, presents opportunities for chelation-assisted transformations and can be a valuable synthon where substitution at the 8-position is required. A thorough understanding of the electronic and steric factors governing the reactivity of these isomers, as outlined in this guide, empowers researchers to devise more efficient and effective synthetic strategies for the development of novel pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 10. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of 8-Bromo-6-fluoroquinoline-based Probes: A Comparative Guide
In the landscape of drug discovery and chemical biology, the validation of target engagement is a critical step to confirm that a therapeutic candidate or chemical probe interacts with its intended molecular target within a cellular context. This guide provides a comprehensive comparison of methodologies for validating the target engagement of novel probes based on the 8-Bromo-6-fluoroquinoline scaffold. This scaffold is of significant interest in medicinal chemistry, particularly in the development of new antibacterial agents targeting bacterial DNA gyrase and topoisomerase IV.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of key target engagement assays, detailed experimental protocols, and illustrative data to guide experimental design and interpretation.
Comparative Analysis of Target Engagement Methods
The selection of an appropriate method for validating target engagement depends on various factors, including the nature of the target, the desired throughput, and the specific information required (e.g., confirmation of intracellular binding, binding kinetics, or thermodynamics). Here, we compare three widely used techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Surface Plasmon Resonance (SPR).
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Surface Plasmon Resonance (SPR) |
| Principle | Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[3][4][5] | Quantifies ligand binding in live cells through Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[6] | Detects changes in the refractive index at a sensor chip surface as a ligand binds to an immobilized target.[3][7][8] |
| Environment | In-cell, cell lysate, or tissue.[3] | Live cells.[6] | In vitro (purified components).[3] |
| Key Output | Thermal shift (ΔTm), indicating target stabilization. | BRET ratio, indicating target occupancy and intracellular affinity (IC50). | Binding kinetics (ka, kd) and affinity (KD). |
| Throughput | Moderate to high, with recent advancements enabling high-throughput screening (HT-CETSA).[4][9] | High. | Moderate to high.[8] |
| Advantages | Label-free for the test compound; applicable to native proteins in their cellular context.[5] | Real-time measurement in live cells; high sensitivity.[6] | Provides detailed kinetic information; well-established and robust.[8] |
| Limitations | Indirect measure of binding; not all proteins exhibit a significant thermal shift. | Requires genetic modification of the target protein (fusion with NanoLuc®); relies on a competitive binding format with a tracer. | Requires purified protein and immobilization, which may alter protein conformation; not in a cellular context. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. For this guide, we will consider a hypothetical this compound-based probe, "Probe-QF8," designed to target bacterial DNA gyrase.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[6]
Materials:
-
Bacterial cell culture (e.g., E. coli)
-
Probe-QF8
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Instrumentation for heating and subsequent protein analysis (e.g., Western blot or mass spectrometry)
Procedure:
-
Culture bacterial cells to the mid-logarithmic phase.
-
Treat the cells with various concentrations of Probe-QF8 or a vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS with protease inhibitors and divide them into aliquots in PCR tubes.
-
Heat the aliquots at a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble target protein (DNA gyrase) in the supernatant by Western blot or other quantitative proteomic methods.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the melting temperature (Tm).
NanoBRET™ Target Engagement Assay Protocol
The NanoBRET™ assay is a live-cell method to quantify the binding of a compound to its target protein.[6]
Materials:
-
Bacterial cells engineered to express a NanoLuc®-DNA gyrase fusion protein.
-
NanoBRET™ tracer that binds to DNA gyrase.
-
Probe-QF8.
-
96-well or 384-well white assay plates.
-
Luminometer capable of measuring BRET signals.
Procedure:
-
Seed the engineered bacterial cells in a 96-well plate.
-
Treat the cells with a serial dilution of Probe-QF8 for a specified incubation period.
-
Add the NanoBRET™ tracer to the cells.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a BRET-capable plate reader.
-
Calculate the BRET ratio and plot it against the concentration of Probe-QF8 to determine the cellular EC50.
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of biomolecular interactions.[7]
Materials:
-
Purified recombinant DNA gyrase.
-
Probe-QF8.
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization buffers (e.g., acetate buffer pH 5.0) and running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
Procedure:
-
Immobilize the purified DNA gyrase onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of Probe-QF8 in the running buffer.
-
Inject the Probe-QF8 solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to generate sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between different concentrations if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided to illustrate the experimental workflows and the underlying principles of the target engagement assays.
References
- 1. This compound|CAS 22960-18-5|RUO [benchchem.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. selvita.com [selvita.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogenated Quinolines: A Comparative Analysis of Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Anticancer Performance of Halogenated Quinoline Derivatives.
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. The introduction of halogen atoms to the quinoline ring has been a successful strategy in modulating the cytotoxic potential of these compounds against various cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of bromo-, chloro-, and fluoro-substituted quinoline derivatives, supported by experimental data from multiple studies.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of halogenated quinoline derivatives against various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 5,7-Dibromo-8-hydroxyquinoline | Bromo | C6 (Rat Brain) | 6.7 µg/mL | [1] |
| HeLa (Cervical) | 9.8 µg/mL | [1] | ||
| HT29 (Colon) | 12.3 µg/mL | [1] | ||
| 6-Bromo-5-nitroquinoline | Bromo | C6 (Rat Brain) | Not specified | [2] |
| HeLa (Cervical) | Not specified | [2] | ||
| HT29 (Colon) | Lower than 5-FU | [2] | ||
| Ciprofloxacin Derivative 32 | Fluoro | MCF-7 (Breast) | 4.3 | [3] |
| Ciprofloxacin Derivative 77 | Fluoro | HCT-116 (Colon) | 2.53 | [3] |
| Leukaemia-SR | 0.73 | [3] | ||
| Ciprofloxacin Derivative 84 | Fluoro | HCT-116 (Colon) | 2.01 | [3] |
| Leukaemia-SR | 0.63 | [3] | ||
| 4-oxoquinoline derivative 16b | Not specified | ACP03 (Gastric) | 1.92 | [4] |
| 4-oxoquinoline derivative 17b | Not specified | ACP03 (Gastric) | 5.18 | [4] |
| 7-Chloroquinoline derivative 5 | Chloro | MDA-MB-468 (Breast) | >10.85 | [5] |
| MCF-7 (Breast) | 36.77 | [5] | ||
| Bisquinoline compound 10 | Chloro | MDA-MB-468 (Breast) | 7.35 | [5] |
Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights, which were not always available in the source documents. 5-FU (5-fluorouracil) is a commonly used chemotherapy drug.
Experimental Protocols
The cytotoxicity of halogenated quinoline derivatives is predominantly assessed using cell viability assays. The following are detailed methodologies for the key experiments cited in the literature.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the halogenated quinoline derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10-50% and incubating for 1 hour at 4°C.
-
Washing: The supernatant is discarded, and the plates are washed multiple times with water to remove the TCA. The plates are then air-dried.
-
Staining: A solution of 0.4% (w/v) SRB in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid. The plates are then air-dried.
-
Protein-Bound Dye Solubilization: The bound SRB is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of approximately 515 nm.[5]
-
Data Analysis: The GI50 (Growth Inhibition 50) value is calculated, representing the concentration at which a 50% reduction in the net protein increase occurs.[5]
Mechanism of Action: Signaling Pathways and Experimental Workflows
Several studies suggest that halogenated quinolines exert their cytotoxic effects through the inhibition of topoisomerases and the induction of apoptosis.[1][4][6] Topoisomerases are enzymes that are critical for managing the topological state of DNA during replication and transcription. Their inhibition leads to DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis).
References
- 1. researchgate.net [researchgate.net]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
Comparative Docking Analysis of 8-Halofluorinated Quinolines: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the molecular docking performance of 8-halofluorinated quinoline derivatives. The following sections provide a detailed examination of their binding interactions, supported by experimental data and methodologies, to inform the rational design of novel therapeutic agents.
The quinoline scaffold is a cornerstone in medicinal chemistry, with extensive research highlighting its diverse pharmacological activities. The introduction of a halogen atom at the 8-position of the quinoline ring, particularly in conjunction with a fluorine atom elsewhere in the structure, has been shown to significantly influence the binding affinity and selectivity of these compounds for various biological targets. Molecular docking studies are a critical tool for elucidating the binding modes of these derivatives, providing valuable insights for structure-activity relationship (SAR) studies.
This guide focuses on the comparative docking performance of 8-halofluorinated quinolines, with a specific emphasis on 8-chloro-quinoline derivatives due to the availability of detailed studies. The primary biological target discussed is Staphylococcus aureus DNA gyrase, a key enzyme in bacterial DNA replication and a validated target for quinolone antibiotics.[1]
Data Presentation: A Comparative Look at Docking Performance
The following table summarizes the quantitative data from a representative molecular docking study of novel 8-chloro-quinolone analogues against S. aureus DNA gyrase (PDB ID: 2XCT). The docking scores, which estimate the binding affinity, are presented for comparison.
| Compound ID | Substituent at R | Docking Score (PLANTSPLP) | Key Interacting Residues | Reference |
| FQ28 | -F | Not explicitly stated, but used as a reference | Not detailed | [1] |
| 6ClPQ28 | -Cl | Not explicitly stated, but used as a reference | Not detailed | [1] |
| Reference Ligand | Ciprofloxacin | Not explicitly stated, validation performed | Not detailed | [1] |
Note: While the specific docking scores for individual novel analogues were not detailed in the available public literature, the study confirmed that molecular docking was successfully performed to predict binding modes and affinities. The primary value of the study lies in its detailed methodology and confirmation of the utility of docking for this class of compounds.
Mandatory Visualization
The following diagrams illustrate the typical workflow for comparative molecular docking studies and a conceptual representation of the inhibition of DNA gyrase by quinolone derivatives.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Conceptual diagram of DNA gyrase inhibition by 8-halofluorinated quinolones.
Experimental Protocols
The methodologies employed in molecular docking are critical for obtaining reliable and reproducible results. The following is a generalized protocol based on studies of 8-chloro-quinolones.[1]
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 2D structures of the 8-chloro-quinolone derivatives are sketched and converted to 3D structures. Energy minimization is then performed using appropriate force fields to obtain the most stable conformer for each ligand.[1]
-
Protein Preparation: The 3D crystal structure of the target protein, S. aureus DNA gyrase, is obtained from the Protein Data Bank (PDB ID: 2XCT).[1] The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The protein structure is then minimized to relieve any steric clashes.
2. Docking Simulation:
-
Software: A variety of software packages can be used for molecular docking, with CLC Drug Discovery Workbench being one such tool employed in the study of 8-chloro-quinolones.[1][2]
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand. The size and center of the grid are crucial parameters that can influence the docking results.[1]
-
Docking Algorithm: The docking program explores different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose. The algorithm aims to find the pose with the lowest binding energy (or highest docking score), which represents the most stable binding mode. The PLANTSPLP score is one such scoring function used.[1]
3. Analysis of Results:
-
Binding Affinity: The docking score or binding energy is used to estimate the binding affinity of the ligand for the protein. These scores are compared across the different 8-chloro-quinolone analogues to determine relative potency.[1]
-
Interaction Analysis: The binding poses of the ligands with the highest scores are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of DNA gyrase.[1]
-
Validation: To ensure the validity of the docking protocol, the co-crystallized ligand (if present in the PDB file) is often re-docked into the active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystal structure pose indicates a reliable docking setup.[1]
References
The Influence of C8-Substituents on the Biological Profile of 6-Fluoroquinolines: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of fluoroquinolones is paramount for designing more effective and safer therapeutic agents. This guide provides a comparative analysis of 8-substituted-6-fluoroquinolines, focusing on how modifications at the C8 position influence their biological activity. The information is supported by experimental data from various studies, detailed experimental protocols, and visualizations of relevant biological pathways.
The quinolone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The versatility of the quinoline ring allows for substitutions at multiple positions, enabling the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile.[1] Among these, the C8 position has been identified as a critical determinant of both potency and the side-effect profile of 6-fluoroquinolones.
Comparative Analysis of Antibacterial Activity
Substitutions at the C8 position of the 6-fluoroquinolone core have a significant impact on the antibacterial spectrum and potency. The nature of the substituent can modulate activity against Gram-positive and Gram-negative bacteria, as well as anaerobic organisms.
A halogen (fluorine or chlorine) at the 8-position has been shown to improve oral absorption and enhance activity against anaerobic bacteria.[2] For instance, sparfloxacin, which has a fluorine at C8, demonstrates improved potency.[3] Conversely, a methoxy group at this position, as seen in gatifloxacin and moxifloxacin, also confers improved activity against anaerobes.[4]
The introduction of a nitro group at the C8 position has been explored as a means to facilitate further chemical modifications and to evaluate its impact on antibacterial efficacy. Studies on 8-nitrofluoroquinolones have shown that this substitution can lead to compounds with interesting activity against both Gram-positive and Gram-negative strains.[5][6] In one study, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid was used as a synthon to introduce various primary amine appendages at the C7 position.[6] The resulting derivatives, particularly those with p-toluidine, p-chloroaniline, and aniline at C7, exhibited good activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 2-5 µg/mL.[6] This suggests that the electron-withdrawing nature of the 8-nitro group can facilitate the synthesis of potent antibacterial agents.[6]
Below is a summary of the antibacterial activity of selected 8-substituted-6-fluoroquinolones.
| Compound ID | 8-Substituent | 7-Substituent | Test Organism | MIC (µg/mL) | Reference |
| Series 1 | -NO2 | p-toluidine | S. aureus | ~2-5 | [5][6] |
| -NO2 | p-chloroaniline | S. aureus | ~2-5 | [5][6] | |
| -NO2 | aniline | S. aureus | ~2-5 | [5][6] | |
| Sparfloxacin | -F | cis-3,5-dimethyl-1-piperazinyl | Various | Superior to ciprofloxacin | [3] |
Impact on Anticancer Activity
The fluoroquinolone scaffold has also emerged as a promising framework for the development of anticancer agents.[7][8] Modifications at the C8 position have been shown to influence the antiproliferative properties of these compounds.[7]
The mechanism of anticancer action for many fluoroquinolones involves the inhibition of topoisomerase II (Topo II), an enzyme crucial for DNA replication and cell cycle regulation.[7][9] A fluorine atom at the C8 position can enhance Topo II inhibition.[7] The overall anticancer potential is a result of substitutions at multiple positions, with the N-1 cyclopropyl group, C6-fluoro group, and modifications at C7 and C8 all playing a role.[7][8] For example, fusing a ring between the C7 and C8 positions can lead to potent anti-cancer activity.[7]
Influence on Side-Effect Profile
A significant consideration in drug design is the potential for adverse effects. For fluoroquinolones, phototoxicity is a known class effect that is strongly influenced by the substituent at the C8 position.[2] Halogen atoms at C8, while beneficial for antibacterial activity, are associated with the greatest phototoxic reactions.[2][4] In contrast, hydrogen or methoxy groups at this position result in significantly lower light-induced toxicity.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized compounds is typically evaluated by determining the MIC using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: Standard strains of Gram-positive (e.g., Staphylococcus aureus ATCC 6538) and Gram-negative (e.g., Escherichia coli ATCC 8739) bacteria are used.[5]
-
Culture Medium: Mueller-Hinton Broth (MHB) is commonly used for bacterial growth.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. Serial two-fold dilutions are then made in MHB in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is often assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, K-562 for bone marrow cancer, HeLa for cervical cancer) are used.[10]
-
Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the MTT reagent is added to each well and incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
The primary mechanism of antibacterial action for fluoroquinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][11] These enzymes are essential for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the cleavage-rejoining cycle, leading to double-strand DNA breaks and ultimately bacterial cell death.
Caption: Mechanism of antibacterial action of 8-substituted-6-fluoroquinolones.
In the context of anticancer activity, a similar mechanism involving the inhibition of human topoisomerase II is observed. This leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[7][9]
Caption: Anticancer mechanism of 8-substituted-6-fluoroquinolones via Topoisomerase II inhibition.
Conclusion
The substituent at the 8-position of the 6-fluoroquinolone scaffold is a critical modulator of biological activity and safety. Halogen and methoxy groups can enhance antibacterial potency, particularly against anaerobes, but halogens may increase the risk of phototoxicity. The 8-nitro group serves as a useful synthetic handle for creating diverse derivatives with significant antibacterial activity. For anticancer applications, an 8-fluoro substituent can contribute to enhanced topoisomerase II inhibition. A thorough understanding of these structure-activity relationships is essential for the rational design of next-generation fluoroquinolone-based therapeutics with improved efficacy and a more favorable safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. philadelphia.edu.jo [philadelphia.edu.jo]
In Vitro Evaluation of 8-Bromo-6-fluoroquinoline Kinase Inhibitors: A Comparative Guide
This guide provides a comparative analysis of the in vitro performance of 8-bromo-6-fluoroquinoline derivatives and structurally related halogenated quinolines as kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering an objective overview supported by experimental data from various studies. While specific data for this compound as a kinase inhibitor is limited in publicly available literature, this guide focuses on closely related bromo- and fluoro-substituted quinoline and quinazoline analogs to provide valuable insights into their potential as anticancer agents.
Comparative Analysis of Kinase Inhibitory and Cytotoxic Activities
The introduction of halogen atoms, such as bromine and fluorine, to the quinoline scaffold is a known strategy to modulate the molecule's physicochemical properties and enhance its biological activity.[1] Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The 4-anilinoquinoline and 4-anilinoquinazoline ring systems have been a major focus in kinase drug discovery, leading to the development of approved medicines.[2]
Kinase Inhibition
Quinoline derivatives have demonstrated inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases, which are critical in cancer cell signaling pathways.[2][3][4] The substitution of halogen atoms on the quinoline or anilino moiety can significantly impact the inhibitory potency. For instance, studies on 4-anilinoquinazoline EGFR inhibitors have shown that halogen substitution at the C3'-anilino position can greatly affect the drug's potency.[5]
Table 1: Comparative Kinase Inhibitory Activity of Halogenated Quinolines and Related Compounds
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 4-Anilinoquinazoline (3-bromo derivative) | EGFR | 0.025 | - | - |
| 4-Anilinoquinazoline (3-fluoro derivative) | EGFR | 3.8 | - | - |
| Quinoline Derivative 5a | EGFR | 71 | Erlotinib | 80 |
| Quinoline Derivative 5a | HER-2 | 31 | Lapatinib | 26 |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e ) | Aurora A | < 10,000 (48.22% inhibition at 10µM) | - | - |
| 4-Anilino-quinazoline derivative 15 | EGFR | 5.9 | Vandetanib | 19.76 |
| 4-Anilino-quinazoline derivative 15 | VEGFR2 | 36.78 | Vandetanib | 33.26 |
Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Cytotoxicity Against Cancer Cell Lines
The anticancer potential of these compounds is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
Table 2: Comparative Cytotoxicity of Halogenated Quinolines and Related Compounds
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | Glioblastoma | 6.7 - 25.6 | - | - |
| HeLa (Cervical) | Carcinoma | 6.7 - 25.6 | - | - | |
| HT29 (Colorectal) | Adenocarcinoma | 6.7 - 25.6 | - | - | |
| 6,8-Dibromo-5-nitroquinoline | C6 (Rat Brain Tumor) | Glioblastoma | 50.0 | 5-FU | Not Specified |
| HT29 (Colorectal) | Adenocarcinoma | 26.2 | 5-FU | Not Specified | |
| HeLa (Cervical) | Carcinoma | 24.1 | 5-FU | Not Specified | |
| Ciprofloxacin Derivative 24 | PC3 (Prostate) | Adenocarcinoma | 11.7 | Ciprofloxacin | >100 |
| Ciprofloxacin Derivative 32 | MCF-7 (Breast) | Adenocarcinoma | 4.3 | Ciprofloxacin | >100 |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e ) | T-24 (Bladder) | Carcinoma | 257.87 | - | - |
| MCF-7 (Breast) | Adenocarcinoma | 168.78 | - | - |
Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of quinoline-based kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Addition: Add the test compound (e.g., this compound derivative) at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Kinase Reaction Initiation: Start the reaction by adding the kinase to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the induction of apoptosis by analyzing the expression of key apoptotic proteins.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Visualizations
The following diagrams illustrate key experimental workflows and a representative signaling pathway relevant to the evaluation of kinase inhibitors.
General experimental workflow for in vitro evaluation.
Workflow for the MTT cell viability assay.
Simplified EGFR signaling pathway and potential inhibition.
References
- 1. This compound|CAS 22960-18-5|RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 8-Bromo-6-fluoroquinoline Derivatives in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer efficacy of various 8-Bromo-6-fluoroquinoline derivatives. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes potential mechanisms of action to facilitate informed decisions in drug discovery and development.
Executive Summary
Quinolone and its derivatives have emerged as a significant class of heterocyclic compounds in oncology due to their diverse biological activities. The introduction of bromine and fluorine moieties to the quinoline scaffold has been a strategic approach to enhance their therapeutic properties. This guide focuses on the anticancer effects of this compound derivatives, presenting available data on their cytotoxicity against various cancer cell lines and exploring their mechanisms of action, which primarily involve the induction of apoptosis and inhibition of topoisomerase enzymes.
Data Presentation: Cytotoxicity of Bromo-Quinoline Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of several bromo-quinoline derivatives against a panel of human cancer cell lines. It is important to note that a direct comparative study of a series of this compound derivatives was not available in the public domain at the time of this review. The data presented here is compiled from various studies and includes derivatives with different substitutions on the quinoline core.
| Derivative Name | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | MCF-7 | Breast Adenocarcinoma | 168.78 | [1] |
| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | HeLa | Cervical Carcinoma | 210.45 | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 (range) | [2][3] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa | Cervical Carcinoma | 6.7 - 25.6 (range) | [2][3] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 (range) | [2][3] |
| 7-Bromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | > IC50 of 5,7-dibromo derivative | [2][3] |
| 7-Bromo-8-hydroxyquinoline | HeLa | Cervical Carcinoma | > IC50 of 5,7-dibromo derivative | [2][3] |
| 7-Bromo-8-hydroxyquinoline | HT29 | Colorectal Adenocarcinoma | > IC50 of 5,7-dibromo derivative | [2][3] |
Mechanisms of Action
The anticancer effects of this compound derivatives are believed to be mediated through two primary mechanisms: the induction of programmed cell death (apoptosis) and the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.
Induction of Apoptosis
Many anticancer agents, including quinoline derivatives, exert their cytotoxic effects by triggering apoptosis. This is a highly regulated process involving a cascade of signaling events that lead to characteristic morphological changes and eventual cell death. The process is primarily executed by a family of proteases called caspases.
A representative signaling pathway for apoptosis induction by quinoline derivatives.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological problems in DNA during various cellular processes. Fluoroquinolone derivatives are known to target bacterial type II topoisomerases, and this mechanism is believed to extend to eukaryotic topoisomerases in cancer cells. These compounds typically function by stabilizing the transient covalent complex formed between the topoisomerase and DNA, leading to DNA strand breaks and subsequent cell death.
Mechanism of topoisomerase inhibition by quinoline derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the analysis of the anticancer efficacy of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, reaction buffer, and the this compound derivative at various concentrations.
-
Enzyme Addition: Add human topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anticancer efficacy of novel this compound derivatives.
General experimental workflow for anticancer drug discovery.
Conclusion
The available data, although not from a single comparative study, suggests that this compound derivatives hold promise as a scaffold for the development of novel anticancer agents. Their ability to induce apoptosis and inhibit topoisomerase activity provides a strong rationale for further investigation. Future studies should focus on synthesizing and systematically evaluating a series of this compound analogues to establish a clear structure-activity relationship. Elucidating the specific molecular targets and signaling pathways involved in their anticancer effects will be crucial for optimizing their therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for such future research endeavors.
References
Validation of 8-Bromo-6-fluoroquinoline Derivatives as Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 8-Bromo-6-fluoroquinoline derivatives as potential topoisomerase inhibitors. While direct quantitative data for this specific subclass of quinolones is limited in publicly available literature, this document extrapolates from the well-established activity of the broader fluoroquinolone class and related quinoline derivatives to provide a framework for their validation and comparison against established topoisomerase inhibitors.
Introduction to Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during replication, transcription, and chromosome segregation. These enzymes function by creating transient breaks in the DNA backbone, allowing for the passage of DNA strands to relieve supercoiling and untangle DNA. Topoisomerase I (Topo I) creates single-strand breaks, while Topoisomerase II (Topo II) generates double-strand breaks. Due to their critical role in cell proliferation, topoisomerases are validated targets for anticancer and antibacterial therapies. Inhibitors of these enzymes can be broadly categorized as "poisons," which stabilize the transient DNA-topoisomerase cleavage complex, leading to cytotoxic DNA lesions, or "catalytic inhibitors," which prevent the enzyme from binding to or cleaving DNA.
Quinolone and fluoroquinolone compounds are a well-established class of antibacterial agents that primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] The core quinolone structure is a key pharmacophore for this activity. Furthermore, modifications to the quinolone scaffold, including halogenation at various positions, have been shown to influence their activity against both bacterial and eukaryotic topoisomerases.[4] Specifically, the presence of a halogen at the C-8 position can modulate the potency of quinolone derivatives against eukaryotic topoisomerase II.[4] This suggests that this compound derivatives are a promising area of investigation for novel topoisomerase inhibitors.
Comparative Performance Data
Table 1: Comparative IC50 Values of Topoisomerase I Inhibitors
| Compound | Class | Target | Cell Line/Assay | IC50 Value |
| Camptothecin | Camptothecin | Human Topo I | HT-29 cells (cytotoxicity) | 10 nM[5] |
| Topotecan | Camptothecin | Human Topo I | HT-29 cells (cytotoxicity) | 33 nM[5] |
| SN-38 (active metabolite of Irinotecan) | Camptothecin | Human Topo I | HT-29 cells (cytotoxicity) | 8.8 nM[5] |
| 9-Aminocamptothecin (9-AC) | Camptothecin | Human Topo I | HT-29 cells (cytotoxicity) | 19 nM[5] |
Table 2: Comparative IC50 Values of Topoisomerase II Inhibitors
| Compound | Class | Target | Cell Line/Assay | IC50 Value |
| Etoposide (VP-16) | Epipodophyllotoxin | Human Topo II | DNA Relaxation Assay | 78.4 µM[6] |
| Doxorubicin | Anthracycline | Human Topo II | DNA Relaxation Assay | 2.67 µM[6] |
| Mitoxantrone | Anthracenedione | Human Topo II | - | - |
| Teniposide (VM-26) | Epipodophyllotoxin | Human Topo II | - | - |
Table 3: Comparative IC50 Values of Bacterial Topoisomerase Inhibitors
| Compound | Class | Target | Bacterial Strain | IC50 Value (µg/mL) |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase | Enterococcus faecalis | 27.8[7] |
| Ciprofloxacin | Fluoroquinolone | Topoisomerase IV | Enterococcus faecalis | 9.30[7] |
| Levofloxacin | Fluoroquinolone | DNA Gyrase | Enterococcus faecalis | 28.1[7] |
| Levofloxacin | Fluoroquinolone | Topoisomerase IV | Enterococcus faecalis | 8.49[7] |
| Sitafloxacin | Fluoroquinolone | DNA Gyrase | Enterococcus faecalis | 1.38[7] |
| Sitafloxacin | Fluoroquinolone | Topoisomerase IV | Enterococcus faecalis | 1.42[7] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate and characterize novel topoisomerase inhibitors.
Topoisomerase I DNA Relaxation Assay
Objective: To determine the ability of a test compound to inhibit the catalytic activity of human topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase I Assay Buffer
-
0.5 µg of supercoiled plasmid DNA
-
Test compound at various concentrations (and a vehicle control, e.g., DMSO)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase I (e.g., 1 unit).
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel. Include lanes for supercoiled DNA (no enzyme) and relaxed DNA (enzyme, no inhibitor) as controls.
-
Perform electrophoresis until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I activity will result in a higher proportion of the supercoiled form compared to the control with the enzyme alone. The IC50 value is the concentration of the compound that inhibits 50% of the DNA relaxation activity.
Topoisomerase II DNA Decatenation Assay
Objective: To assess the inhibitory effect of a compound on the ability of human topoisomerase II to decatenate kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II (recombinant)
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl2, 5 mM DTT, 20 mM ATP)
-
Test compound
-
Stop Solution/Loading Dye
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Set up reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
0.2 µg of kDNA
-
Test compound at various concentrations
-
Nuclease-free water to a final volume of 19 µL.
-
-
Start the reaction by adding 1 µL of human Topoisomerase II (e.g., 1 unit).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load samples onto a 1% agarose gel. Include controls for catenated kDNA (no enzyme) and decatenated kDNA (enzyme, no inhibitor).
-
Run the gel and visualize the DNA as described for the Topo I assay.
-
Analysis: Catenated kDNA remains in the well or migrates as a high molecular weight band, while decatenated minicircles migrate faster into the gel. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.
In Vivo Topoisomerase Cleavage Complex Assay (ICE Assay)
Objective: To determine if a test compound acts as a topoisomerase poison by stabilizing the covalent topoisomerase-DNA cleavage complex in living cells.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., containing Sarkosyl)
-
Cesium chloride (CsCl) for density gradient centrifugation
-
Ultracentrifuge and tubes
-
Proteinase K
-
Slot blot apparatus and nitrocellulose membrane
-
Antibodies specific for Topoisomerase I or Topoisomerase II
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with the test compound at various concentrations for a defined period (e.g., 1-2 hours). Include a positive control (e.g., camptothecin for Topo I, etoposide for Topo II) and a vehicle control.
-
Lyse the cells directly in the culture dish with a lysis buffer containing a high concentration of a strong detergent like Sarkosyl to trap the cleavage complexes.
-
Layer the cell lysate onto a CsCl step gradient and perform ultracentrifugation. This separates the protein-DNA complexes from free protein.
-
Fractionate the gradient and quantify the DNA in each fraction.
-
Treat the DNA-containing fractions with Proteinase K to digest the proteins, leaving the DNA.
-
Apply the DNA samples to a nitrocellulose membrane using a slot blot apparatus.
-
Detect the amount of covalently linked topoisomerase using specific primary and secondary antibodies and a chemiluminescent detection system.
-
Analysis: An increase in the amount of topoisomerase detected in the DNA-containing fractions in compound-treated cells compared to control cells indicates the stabilization of the cleavage complex, characteristic of a topoisomerase poison.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the validation of topoisomerase inhibitors.
Caption: Mechanism of action for topoisomerase poisons.
Caption: Experimental workflow for validating topoisomerase inhibitors.
Conclusion
While direct experimental evidence for the topoisomerase inhibitory activity of this compound derivatives is currently lacking in the accessible scientific literature, the established pharmacology of the broader fluoroquinolone class provides a strong rationale for their investigation. The structural features of these compounds, particularly the C-8 bromine and C-6 fluorine substitutions, are known to influence interactions with topoisomerases. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to validate and characterize the potential of novel this compound derivatives as topoisomerase inhibitors for therapeutic applications. Future studies should focus on generating quantitative data (IC50 values) from in vitro enzymatic assays and corroborating these findings with cell-based assays to elucidate their mechanism of action and cytotoxic potential.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: Influence of the C-8 fluorine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human topoisomerase IIalpha by fluoroquinolones and ultraviolet A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of 8-Bromo-6-fluoroquinoline
For researchers, scientists, and drug development professionals, the strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 8-Bromo-6-fluoroquinoline is a key building block in the synthesis of novel therapeutic agents, particularly in the development of fluoroquinolone antibiotics. The ability to selectively and efficiently introduce a variety of substituents at the 8-position is crucial for structure-activity relationship (SAR) studies. This guide provides a head-to-head comparison of several prominent palladium-catalyzed cross-coupling reactions for the functionalization of this compound, offering insights into their relative merits and providing representative experimental data to inform methodology selection.
The bromine atom at the C-8 position of this compound offers a versatile handle for a range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This comparison focuses on some of the most widely utilized methods: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. While direct experimental data for this compound is not available for all methods in the public domain, this guide compiles data from closely related substrates and established protocols to provide a reliable comparative framework.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this compound and analogous bromo-heterocycles. This data is intended to be illustrative and may require optimization for specific substrates.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 70-100 | 18-24 | 75-88 | Wide functional group tolerance; commercially available reagents.[1] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-120 | 12-24 | High | Excellent for C-N bond formation; requires inert atmosphere.[2][3] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT-50 | 16 | High | Direct introduction of alkynyl groups; copper co-catalyst often used.[2][4] |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | 12-24 | High | Forms C-C bonds with alkenes; regioselectivity can be a factor.[5] |
Experimental Protocols
Detailed methodologies for each of the discussed cross-coupling reactions are provided below. These protocols are based on established procedures for similar substrates and should be adapted and optimized for specific applications.
Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-6-fluoroquinolines
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Tetrahydrofuran (THF) and Water (2:1 or as needed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed THF and water.
-
Heat the reaction mixture to 70-100 °C and stir for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Buchwald-Hartwig Amination: Synthesis of 8-Amino-6-fluoroquinolines
This protocol outlines a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[3]
Sonogashira Coupling: Synthesis of 8-Alkynyl-6-fluoroquinolines
This protocol provides a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.1 equiv)
-
Terminal alkyne (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.15 equiv)
-
Copper(I) iodide (CuI) (0.3 equiv)
-
Degassed solvent system (e.g., THF/Et₃N, 2:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a degassed solution of this compound in the solvent system, add the palladium catalyst and the copper co-catalyst.
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne dropwise, and stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.[4]
Heck Coupling: Synthesis of 8-Alkenyl-6-fluoroquinolines
A study has demonstrated the high-yield conversion of this compound to a styryl derivative using a Palladium(II) acetate/triphenylphosphine catalyst system.[5]
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (catalytic amount)
-
Triphenylphosphine (PPh₃) (catalytic amount)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add this compound, Pd(OAc)₂, and PPh₃.
-
Add DMF, styrene, and Et₃N.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different coupling methods, the following diagrams were generated using Graphviz.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Comparison of different cross-coupling methods for this compound.
Conclusion
The choice of cross-coupling method for the functionalization of this compound depends on the desired substituent and the overall synthetic strategy. The Suzuki-Miyaura reaction is a robust and versatile method for introducing aryl groups, benefiting from the stability and commercial availability of boronic acids. For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier choice, offering high efficiency for a broad range of amines. The Sonogashira coupling provides a direct route to alkynylated quinolines, which are valuable intermediates for further transformations. Finally, the Heck reaction allows for the introduction of alkenyl substituents.
While this guide provides a comparative overview and representative protocols, it is crucial for researchers to perform their own optimization studies to achieve the best results for their specific substrates and target molecules. The provided information serves as a strong foundation for embarking on the synthesis of novel 8-substituted-6-fluoroquinoline derivatives for various applications in drug discovery and materials science.
References
The Decisive Role of the C-8 Substituent in Fluoroquinolone Photostability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The photostability of fluoroquinolone antibiotics, a critical parameter influencing their safety and efficacy, is profoundly dictated by the nature of the substituent at the 8-position of the quinolone nucleus. This guide provides a comprehensive comparison of the photostability of 8-substituted fluoroquinolones, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental workflows. Fluoroquinolones featuring a halogen atom at the C-8 position are known to be unstable under ultraviolet radiation and exhibit higher phototoxic potential compared to their 8-methoxy counterparts.[1]
Comparative Photodegradation Data
The photostability of 8-substituted fluoroquinolones varies significantly, with 8-methoxy derivatives demonstrating enhanced stability over their 8-halogenated and 8-unsubstituted counterparts. The following tables summarize key quantitative data from various studies.
| Fluoroquinolone | 8-Substituent | Relative Photodegradation Rate/Order | Key Findings |
| Moxifloxacin | -OCH3 | Low | Significantly more photostable than 8-halogenated and 8-H analogs.[1][2] |
| Gatifloxacin | -OCH3 | Low | Generally considered to have low phototoxic potential due to the 8-methoxy group. |
| Lomefloxacin | -F | High | Rapidly undergoes photodegradation upon UVA irradiation.[1] |
| Sparfloxacin | -F | High | Known to be photolabile, similar to other 8-halogenated fluoroquinolones. |
| Clinafloxacin | -Cl | High | An 8-chloro fluoroquinolone with significant phototoxic potential. |
| BAY y3118 | -Cl | High | Showed a high degree of photolability, comparable to lomefloxacin. |
| Ciprofloxacin | -H | Moderate | More photolabile than 8-methoxy derivatives but more stable than 8-halogenated ones. |
| Norfloxacin | -H | Moderate | Exhibits moderate photostability. |
| Ofloxacin | -H (part of a ring) | Moderate | Shows moderate photostability. |
| Study Comparison | Fluoroquinolones Compared | Irradiation Conditions | Analytical Method | Key Quantitative Findings |
| Matsumoto et al. (1992) | Q-35 (8-OCH3), 8-H analog, 8-F analog | 3 J/cm² UVA | Spectrophotometry | No spectral change for Q-35; 8-H and 8-F analogs degraded in a dose-dependent manner.[3] |
| Arakawa et al. (1992) | Q-35 (8-OCH3), 8-H analog, 8-F analog, lomefloxacin, enoxacin, norfloxacin, ciprofloxacin, ofloxacin | UVA irradiation | Not specified | Q-35 was stable; other fluoroquinolones showed inflammatory reactions in a dose-dependent manner.[2] |
| Rosen et al. (1999) | Moxifloxacin, Ciprofloxacin, Lomefloxacin, BAY y3118 | UVA and UVB | HPLC with electrochemical detection | Order of photolability: BAY y3118 ≈ Lomefloxacin > Ciprofloxacin > Moxifloxacin.[4][5] |
| Kopańska et al. (2020) | Lomefloxacin, Moxifloxacin | 365 nm UVA (1.3 J/cm²) | Cell viability assays | UVA radiation enhanced the cytotoxic effect of lomefloxacin but not moxifloxacin.[1] |
| Ferguson & Johnson (1999) | Moxifloxacin, Lomefloxacin | UVA (335 ± 30 nm and 365 ± 30 nm) | Minimal Erythema Dose (MED) | Lomefloxacin showed significant phototoxicity (phototoxic index of 3-4); moxifloxacin showed no phototoxicity.[6][7] |
| Piechota et al. (2013) | Ciprofloxacin, Moxifloxacin, Norfloxacin, Ofloxacin | UV radiation (240-280 nm) for 113 days | UPLC-MS/MS | Photodegradation after ~105-113 days: Moxifloxacin (21.56%) > Ciprofloxacin (15.56%) > Ofloxacin (11.91%) > Norfloxacin (10.18%).[8] |
Experimental Protocols
The assessment of fluoroquinolone photostability typically follows standardized guidelines, such as those from the International Council for Harmonisation (ICH) Q1B. Below are detailed methodologies representative of those cited in the literature.
Sample Preparation
-
Active Substance: The fluoroquinolone is dissolved in a suitable solvent, typically purified water or a buffer solution (e.g., phosphate buffer, pH 7.4), to a known concentration (e.g., 10-100 µg/mL). Solutions are prepared in chemically inert and transparent containers, such as quartz cells.
-
Pharmaceutical Product (e.g., Tablets): Tablets are finely powdered. A portion of the powder equivalent to a specific dose of the active ingredient is extracted with a suitable solvent, filtered, and diluted to the target concentration. For direct testing of the solid form, the powder is spread in a thin, uniform layer in a suitable container.
Irradiation Conditions
In accordance with ICH Q1B guidelines, photostability testing is conducted using a light source capable of producing a combination of visible and ultraviolet (UV) light.[9][10]
-
Light Source: A calibrated photostability chamber equipped with a combination of cool white fluorescent lamps (for visible light) and near-UV fluorescent lamps with a spectral distribution from 320 to 400 nm and a maximum energy emission between 350 and 370 nm is commonly used.[9][10]
-
Exposure Levels: For confirmatory studies, samples are exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[9][10]
-
Control Samples: Dark control samples, protected from light (e.g., wrapped in aluminum foil), are stored under the same temperature and humidity conditions to separate photodegradation from thermal degradation.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of the parent fluoroquinolone and the formation of its photodegradation products are typically monitored using a stability-indicating HPLC method.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is used. For structural elucidation of degradation products, a mass spectrometer (MS) detector is often coupled to the HPLC system (LC-MS).
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is frequently employed.[11]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., phosphate buffer, pH 2.5-6.8, or water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is common.[11][12][13]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Detection: The eluate is monitored at a wavelength corresponding to the maximum absorbance of the specific fluoroquinolone, often in the range of 270-295 nm.[11][12][14]
-
-
Data Analysis: The percentage of the remaining parent drug and the formation of photodegradants are calculated from the peak areas in the chromatograms of the irradiated samples relative to the non-irradiated or dark control samples. The photodegradation kinetics are often determined by plotting the natural logarithm of the drug concentration against time to see if it follows first-order kinetics.[8]
Visualizing the Mechanisms and Workflows
Phototoxicity Signaling Pathway
The phototoxicity of fluoroquinolones is primarily mediated by the generation of reactive oxygen species (ROS) and, in the case of 8-halogenated derivatives, highly reactive aryl cations. These reactive species subsequently induce cellular damage.
Caption: Mechanism of fluoroquinolone-induced phototoxicity.
Experimental Workflow for Photostability Testing
The following diagram outlines a typical workflow for assessing the photostability of a fluoroquinolone according to ICH Q1B guidelines.
Caption: Experimental workflow for photostability testing.
References
- 1. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Different mechanisms for the photoinduced production of oxidative DNA damage by fluoroquinolones differing in photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. moca.net.ua [moca.net.ua]
- 13. [PDF] HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for 8-Bromo-6-fluoroquinoline
This guide provides immediate, essential safety and logistical information for the handling and disposal of 8-Bromo-6-fluoroquinoline (CAS No. 22960-18-5). The following procedures are based on established best practices for handling quinoline derivatives and should be supplemented by a thorough review of the substance-specific Safety Data Sheet (SDS) before commencing any work.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling this compound. The selection of appropriate PPE should be informed by a detailed risk assessment of the specific laboratory procedures being performed.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Skin Protection | Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) are required. It is critical to check the manufacturer's glove compatibility data for breakthrough times. Lab Coat/Gown: A clean lab coat or a disposable gown should be worn to protect against contamination. For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown is recommended.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[2][4] |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times. |
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of accidental exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical has been ingested or inhaled.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is essential for laboratory safety.
Pre-Experiment Preparation
-
Review SDS: Before any work begins, thoroughly review the Safety Data Sheet for this compound.[1]
-
Designate Area: Establish a designated area for handling the compound, preferably within a chemical fume hood.[1]
-
Assemble Equipment: Gather all necessary equipment and reagents.
-
Emergency Access: Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[1]
During the Experiment
-
Labeling: Keep all containers with this compound clearly labeled and sealed when not in use.[1]
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[1]
-
Dust Prevention: If handling a solid form, do so carefully to avoid the formation of dust.[1][2]
Post-Experiment
-
Decontamination: Clean and decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[1]
-
PPE Removal: Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[1][4]
-
Hand Washing: Wash hands thoroughly after handling the compound.[3][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Chemical Waste | The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[2] |
| Contaminated Materials | All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste. Place these materials in a clearly labeled, sealed waste bag or container.[1] |
| Disposal Vendor | Adhere to your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company.[1] |
Experimental Workflow
The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
